Leualacin
Description
structure given in first source; fungal cyclicpentadepsipeptides isolated from HAPSIDOSPORA IRREGULARIS.
Properties
CAS No. |
128140-12-5 |
|---|---|
Molecular Formula |
C31H47N3O7 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide |
InChI |
InChI=1S/C31H47N3O7/c1-19(2)15-23(33)27(39)30(18-35,34(7)29(41)25(37)17-21(5)6)31(26(38)13-14-32,22-11-9-8-10-12-22)28(40)24(36)16-20(3)4/h8-12,18-20,23-25,36-37H,5,13-17,32-33H2,1-4,6-7H3/t23-,24?,25-,30-,31?/m0/s1 |
InChI Key |
ZPYMSTAWPQJBRU-DJQJIUKYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@](C=O)(C(C1=CC=CC=C1)(C(=O)CCN)C(=O)C(CC(C)C)O)N(C)C(=O)[C@H](CC(=C)C)O)N |
Canonical SMILES |
CC(C)CC(C(=O)C(C=O)(C(C1=CC=CC=C1)(C(=O)CCN)C(=O)C(CC(C)C)O)N(C)C(=O)C(CC(=C)C)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leualacin; |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanism of Levofloxacin's Action on DNA Gyrase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting essential bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive examination of the molecular interactions and functional consequences of levofloxacin's engagement with DNA gyrase. It details the formation of a stable ternary complex, the precise molecular interactions at the binding site, the resulting inhibition of enzyme function, and the induction of lethal double-strand DNA breaks. This document synthesizes quantitative data on enzyme inhibition, provides detailed experimental protocols for key assays, and uses visualizations to elucidate complex mechanisms and workflows, offering a critical resource for professionals in antimicrobial research and drug development.
Introduction to DNA Gyrase and Fluoroquinolone Action
Bacterial DNA gyrase is a unique type II topoisomerase essential for bacterial survival. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3][4] DNA gyrase introduces negative supercoils into DNA, a crucial process for relieving the torsional stress that arises during DNA replication and transcription.[1][5] This function is vital for chromosome condensation and the initiation of transcription.[2]
Levofloxacin, the levorotatory isomer of ofloxacin, belongs to the fluoroquinolone class of antibiotics.[6][7] Its mechanism of action is fundamentally different from other antibiotic classes like penicillins or aminoglycosides.[8] Fluoroquinolones do not bind to DNA or the enzyme alone with high affinity; instead, they selectively bind to and stabilize a transient intermediate in the enzyme's catalytic cycle—the gyrase-DNA cleavage complex.[9][10] By trapping this complex, levofloxacin inhibits the DNA re-ligation step, leading to an accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[1][11]
The Ternary Complex: Levofloxacin-Gyrase-DNA Interaction
The bactericidal activity of levofloxacin is contingent upon the formation of a ternary complex involving the drug, DNA gyrase, and the DNA substrate.[1]
-
Gyrase-DNA Binding: DNA gyrase binds to DNA, creating a pocket suitable for drug interaction.[9]
-
Levofloxacin Intercalation: Levofloxacin then intercalates into the cleaved DNA at the interface between the DNA and the GyrA subunits.[10][12]
-
Stabilization of the Cleavage Complex: The drug stabilizes this "cleaved complex," where the DNA is covalently linked to the active site tyrosines of the GyrA subunits.[1][5] This prevents the re-ligation of the DNA strands.
-
Role of a Water-Metal Ion Bridge: A non-catalytic magnesium ion (Mg²⁺) plays a critical role in mediating the interaction. Coordinated by water molecules, this ion forms a bridge that connects the fluoroquinolone molecule to key amino acid residues within the GyrA subunit, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR).[3][10]
Key residues in the QRDR of the E. coli GyrA subunit, such as serine-83 and aspartate-87, are crucial for this interaction.[10] Mutations in these residues are a primary mechanism of bacterial resistance, as they reduce the binding affinity of levofloxacin to the complex.[13]
Visualization of the Mechanism of Action
Caption: Levofloxacin traps the transient DNA cleavage complex, forming a stable ternary complex.
Quantitative Analysis of DNA Gyrase Inhibition
The inhibitory potency of levofloxacin against DNA gyrase is typically quantified by the 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity. Another relevant metric is the CC₂₅, the concentration that induces cleavage in 25% of the DNA substrate. These values vary depending on the bacterial source of the enzyme.
| Bacterial Species | Enzyme Target | Parameter | Value (µg/mL) | Reference |
| Escherichia coli | DNA Gyrase | IC₅₀ | 2.50 ± 0.14 | [3][4] |
| Enterococcus faecalis | DNA Gyrase | IC₅₀ | 28.1 | [14] |
| Mycobacterium avium | DNA Gyrase | IC₅₀ | ~10-20 (estimated from graph) | [5] |
| Streptococcus pneumoniae | DNA Gyrase | CC₂₅ | >20 | [15] |
| Mycobacterium tuberculosis | DNA Gyrase | - | Low activity | [1] |
Note: The activity of levofloxacin against M. tuberculosis gyrase is noted to be low compared to other fluoroquinolones like moxifloxacin.[1]
Experimental Protocols
Investigating the interaction between levofloxacin and DNA gyrase involves several key in vitro assays.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., plasmid pBR322) and the inhibition of this activity by levofloxacin.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture (final volume of 30 µL). For each reaction, combine:
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA).[5]
-
Relaxed pBR322 DNA (substrate, e.g., 0.5 µg).
-
Levofloxacin (at desired final concentrations, diluted from a stock in DMSO or water).
-
Sterile deionized water to volume.
-
-
Enzyme Addition: Add DNA gyrase enzyme (e.g., 1 Unit, the amount required to supercoil 50-90% of the substrate in the absence of inhibitor).
-
Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.[5]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).[5]
-
Analysis: Load the samples onto a 1% agarose gel. Run electrophoresis at ~90V for 90 minutes. Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.
-
Interpretation: Relaxed and supercoiled DNA topoisomers will separate on the gel. Inhibition is determined by the reduction in the amount of supercoiled DNA in the presence of levofloxacin compared to the no-drug control.
Visualization of Supercoiling Assay Workflow
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Cleavage Assay
This assay detects the formation of the stable ternary complex by revealing the double-strand breaks that are trapped by the drug.
Protocol:
-
Reaction Setup: Prepare a reaction mixture (final volume 30 µL) containing:
-
Cleavage Assay Buffer (similar to supercoiling buffer but without ATP, as it's not required for quinolone-induced cleavage).[16]
-
Supercoiled pBR322 DNA (substrate, e.g., 0.5 µg).[16]
-
Levofloxacin at various concentrations.
-
DNA Gyrase (typically higher concentration than in supercoiling assays, ~10x more).[16]
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[16]
-
Reveal Cleavage: Stop the enzymatic reaction and reveal the DNA breaks by denaturing the enzyme. Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/mL.[16]
-
Second Incubation: Incubate again at 37°C for 30 minutes to allow for protein digestion.[16]
-
Sample Cleanup: Stop the reaction with EDTA and perform a chloroform/isoamyl alcohol (24:1) extraction to remove protein.[16]
-
Analysis: Add loading dye to the aqueous phase and analyze the samples on a 1% agarose gel.
-
Interpretation: The presence of a linearized plasmid DNA band indicates the formation of a stable, drug-induced double-strand break. The intensity of this band correlates with the concentration of levofloxacin.
Visualization of Cleavage Assay Workflow
Caption: Workflow for the levofloxacin-mediated DNA gyrase cleavage assay.
Consequence of Gyrase Inhibition: DNA Damage and Cell Death
The stabilization of the gyrase-DNA-levofloxacin complex is not intrinsically lethal. The lethality arises when cellular processes, particularly DNA replication, collide with these trapped complexes.[10] This collision converts the reversible complexes into permanent, double-strand DNA breaks.[10] The accumulation of these breaks overwhelms the bacterial DNA repair systems (such as the RecBCD pathway and SOS response), leading to the fragmentation of the chromosome and ultimately, bactericidal cell death.
Conclusion
Levofloxacin's mechanism of action against DNA gyrase is a well-defined process involving the formation of a drug-stabilized ternary complex. This guide has outlined the core molecular interactions, provided quantitative data on its inhibitory effects, and detailed the experimental protocols necessary to study this mechanism. A thorough understanding of this process at a technical level is paramount for the rational design of novel fluoroquinolones that can overcome existing resistance mechanisms and for the continued development of effective antimicrobial therapies. The provided visualizations and protocols serve as a practical resource for researchers dedicated to this critical field.
References
- 1. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - Tunitskaya - Acta Naturae [actanaturae.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. inspiralis.com [inspiralis.com]
A Deep Dive into the Biological Activity of Levofloxacin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of levofloxacin, a third-generation fluoroquinolone antibiotic, against Gram-positive bacteria. It delves into the core mechanisms of action, spectrum of activity with a focus on clinically relevant pathogens, and the molecular basis of resistance. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.[2] In Gram-positive bacteria, while it is a target, topoisomerase IV is often the primary target.
-
Topoisomerase IV: This enzyme is essential for the decatenation of newly replicated daughter chromosomes.[1][6] Inhibition of topoisomerase IV prevents the segregation of the replicated DNA, leading to a halt in cell division and ultimately, cell death.[1][6]
Levofloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to the formation of double-stranded DNA breaks.[7] This triggers a cascade of events within the bacterial cell, culminating in its death.
Figure 1: Mechanism of action of Levofloxacin.
Spectrum of Activity
Levofloxacin demonstrates a broad spectrum of activity against many clinically significant Gram-positive pathogens.[8][9][10] It is often referred to as a "respiratory quinolone" due to its enhanced activity against Streptococcus pneumoniae.[1][2]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of levofloxacin against key Gram-positive bacteria, as represented by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Levofloxacin MICs for Staphylococcus aureus
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Methicillin-Susceptible (S. aureus) | 0.15 | 0.3 | 0.25 - >0.5 | [11][12][13] |
| Methicillin-Resistant (S. aureus) | - | - | - |
Table 2: Levofloxacin MICs for Streptococcus pneumoniae
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Penicillin-Susceptible | 0.5 - 1 | 1 | 0.5 - 2 | [11][14][15][16] |
| Penicillin-Resistant | 1 | 1.5 | 0.5 - 2 | [16][17] |
Table 3: Levofloxacin MICs for Enterococcus faecalis
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| General Isolates | - | - | ≤2 (Susceptible) | [18] |
Note: MIC values can vary depending on the testing methodology and the specific isolates studied.
Mechanisms of Resistance
Bacterial resistance to levofloxacin can emerge through several mechanisms, primarily involving alterations in the drug targets or reduced drug accumulation.[2][3]
-
Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of high-level resistance.[3][19] These mutations alter the enzyme structure, reducing the binding affinity of levofloxacin.
-
Efflux Pumps: Overexpression of chromosomally encoded efflux pumps, such as NorA, NorB, and NorC in Staphylococcus aureus, can actively transport levofloxacin out of the bacterial cell.[19][20] This reduces the intracellular drug concentration to sub-inhibitory levels.[19]
Figure 2: Key mechanisms of resistance to Levofloxacin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of levofloxacin against Gram-positive bacteria based on the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 3: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Levofloxacin Stock Solution: Prepare a stock solution of levofloxacin of known concentration in a suitable solvent.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of levofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of levofloxacin that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.
Detailed Steps:
-
Preparation: Prepare tubes containing CAMHB with various concentrations of levofloxacin (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each levofloxacin concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.[21]
DNA Gyrase and Topoisomerase IV Inhibition Assay
These assays are crucial for studying the direct interaction of levofloxacin with its target enzymes. A common method involves assessing the inhibition of the supercoiling activity of DNA gyrase.
Detailed Steps:
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (as the substrate), ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of levofloxacin to the reaction mixtures. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of levofloxacin. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined.[22]
Conclusion
Levofloxacin remains a potent antibiotic against a wide range of Gram-positive bacteria, primarily due to its effective inhibition of DNA gyrase and topoisomerase IV. Understanding its mechanism of action, spectrum of activity, and the molecular basis of resistance is paramount for its judicious clinical use and for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. The standardized protocols provided in this guide serve as a foundation for consistent and reproducible research in this critical area.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. flarer.ch [flarer.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. toku-e.com [toku-e.com]
- 7. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Levofloxacin: a review of its use in the treatment of bacterial infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Levoflox 500 - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
- 11. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mechanisms of and Risk Factors for Fluoroquinolone Resistance in Clinical Enterococcus faecalis Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Screening of Levofloxacin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1][2][3] Its broad-spectrum bactericidal activity targets both Gram-positive and Gram-negative bacteria.[1][4] The primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination; their inhibition leads to double-stranded DNA breaks and ultimately, bacterial cell death.[4]
Despite its efficacy, the rise of antibiotic resistance necessitates the development of new antibacterial agents.[7] The synthesis of levofloxacin analogs is a key strategy to overcome resistance, enhance antimicrobial potency, broaden the spectrum of activity, and potentially reduce side effects.[7] Modifications to the levofloxacin scaffold, particularly at the C-7 piperazinyl ring and the C-3 carboxylic acid group, have been explored to create novel derivatives with improved pharmacological profiles.[7][8] Furthermore, recent studies have revealed the potential of fluoroquinolone analogs as anticancer agents, expanding the therapeutic scope of this chemical class.[9][10][11]
This technical guide provides an in-depth overview of the synthesis and screening of levofloxacin analogs, offering detailed experimental protocols, structured data presentation, and visual diagrams of key workflows and pathways.
Synthesis of Levofloxacin Analogs
The chemical modification of the levofloxacin structure is a versatile approach to generating novel analogs. The most frequently targeted positions for modification are the C-7 piperazine ring and the C-3 carboxylic acid group, as substituents at these positions significantly influence the antibacterial potency, spectrum, and safety profiles.[7]
General Synthetic Strategies
-
Modification at the C-7 Position: The N-4 position of the piperazine ring is amenable to nucleophilic substitution reactions. A common strategy involves the reaction of N-desmethyl levofloxacin with various electrophiles, such as alkyl or aryl halides, to introduce diverse functionalities.[12]
-
Modification at the C-3 Carboxylic Acid Group: The carboxylic acid moiety can be converted into amides, esters, or hydrazides. For instance, amide derivatives can be synthesized by reacting levofloxacin with amines in the presence of a coupling agent or after converting the carboxylic acid to an acid chloride.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Piperazinyl Analogs [12]
This protocol describes the synthesis of N-substituted analogs of levofloxacin via a nucleophilic reaction of N-desmethyl levofloxacin with thienylethyl bromide derivatives.
-
Materials: N-desmethyl levofloxacin, thienylethyl bromide derivatives, sodium bicarbonate (NaHCO₃), dimethylformamide (DMF).
-
Procedure:
-
A mixture of the thienylethyl bromide derivative (0.55 mmol), N-desmethyl levofloxacin (174 mg, 0.5 mmol), and NaHCO₃ (42 mg, 0.5 mmol) in DMF (5 mL) is prepared.
-
The mixture is stirred at room temperature for 6–10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, water (20 mL) is added to the reaction mixture.
-
The resulting precipitate is filtered, washed with water, and crystallized from a methanol-chloroform mixture (9:1) to yield the final compound.
-
Protocol 2: Synthesis of C-3 Carboxamide Derivatives [8]
This protocol details the formation of an amide at the C-3 carboxylic acid group of levofloxacin.
-
Materials: Levofloxacin, dry chloroform, triethylamine, ethyl chloroformate, diethylamine, 5% Na₂CO₃ solution, saturated sodium chloride solution, anhydrous MgSO₄.
-
Procedure:
-
Levofloxacin (2.8 mmol, 1 gram) is dissolved in dry chloroform (25 mL) containing triethylamine (2.8 mmol, 0.4 mL).
-
The mixture is cooled in an ice bath to 0 to -5°C.
-
Ethyl chloroformate (2.8 mmol, 0.3 mL) is added dropwise while maintaining the temperature below 0°C.
-
Stirring is continued for 30 minutes, followed by the addition of diethylamine (2.8 mmol, 0.3 mL).
-
The mixture is stirred in the ice bath for 2 hours and then at room temperature overnight.
-
The reaction mixture is washed three times with 5% Na₂CO₃ solution and extracted with chloroform.
-
The combined chloroform layers are washed three times with distilled water, dried with a saturated solution of sodium chloride, and then with anhydrous MgSO₄.
-
The chloroform is evaporated to obtain the final product.
-
Synthetic Workflow Diagram
Caption: General synthetic workflow for creating Levofloxacin analogs.
Screening of Levofloxacin Analogs
Once synthesized, the novel analogs undergo a series of screening assays to determine their biological activity. The primary screening focuses on antimicrobial efficacy, while secondary screening may explore other therapeutic potentials, such as anticancer activity.
Antimicrobial Screening
The antimicrobial activity of the analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Dilution Method [12][13]
This method is used to determine the MIC of the synthesized compounds against various bacterial strains.
-
Materials: Mueller-Hinton agar, synthesized compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), sterile petri dishes, incubator.
-
Procedure:
-
Prepare a stock solution of each test compound.
-
Prepare a series of two-fold dilutions of each compound in molten Mueller-Hinton agar.
-
Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard).
-
Inoculate the surface of each agar plate with the bacterial suspensions.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Cytotoxicity Screening
For analogs being investigated for anticancer potential, cytotoxicity assays are crucial. The MTT assay is a common colorimetric method to assess cell viability.
Protocol 4: MTT Cytotoxicity Assay
This protocol evaluates the in vitro cytotoxic activities of the synthesized analogs against cancer cell lines.
-
Materials: Cancer cell lines (e.g., HepG2, CT26), normal cell line (e.g., CHO), RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to the desired concentrations.
-
Treat the cells with various concentrations of the compounds and incubate for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Screening Workflow Diagram
Caption: A typical workflow for screening Levofloxacin analogs.
Data Presentation
Table 1: Antimicrobial Activity (MIC) of Levofloxacin Analogs
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Levofloxacin | 2 | 4 | - | - | [1] |
| [R₄W₄K]-Levofloxacin | 32 | 128 | - | - | [1] |
| Levofloxacin-Q | >128 | >128 | - | - | [1] |
| [R₄W₄K]-Levofloxacin-Q | 8 | 32 | - | - | [1] |
| Oxime derivative 6e | 0.04-0.19 | 1.56–100 | - | - | [12] |
| Oxime derivative 6h | 0.04-0.19 | 1.56–100 | - | - | [12] |
| Oxime derivative 6i | 0.04-0.19 | 1.56–100 | - | - | [12] |
| Thionated Levofloxacin | - | 1.9 µM | - | - | [2] |
Note: MIC values can vary based on the specific strains and testing conditions used.
Table 2: Cytotoxicity (IC₅₀) of Fluoroquinolone Analogs against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin Derivative (B) | CT26 (Murine colon carcinoma) | 20 µg/mL | |
| Moxifloxacin Analog (IIIf) | Average across NCI-60 panel | 1.78 | [10] |
| Ofloxacin Analog (VIb) | Average across NCI-60 panel | 1.45 | [10] |
Mechanism of Action and Signaling Pathways
The primary antibacterial mechanism of levofloxacin and its analogs is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5] DNA gyrase introduces negative supercoils into DNA, which is essential for relieving torsional stress during DNA replication and transcription.[4][6] Topoisomerase IV is primarily involved in decatenating replicated chromosomes, allowing for their segregation into daughter cells.[4] By forming a complex with these enzymes and the bacterial DNA, the fluoroquinolones stabilize the DNA cleavage complex, leading to lethal double-strand breaks.[4]
Bacterial DNA Replication Inhibition Pathway
Caption: Mechanism of antibacterial action via enzyme inhibition.
Anticancer Signaling Pathways
Recent research indicates that levofloxacin can exert broad-spectrum anticancer activity.[9] This effect is mediated through the regulation of multiple genes and signaling pathways. Levofloxacin has been shown to inhibit cancer cell proliferation and clone formation by inducing cell cycle arrest at the G2/M phase and enhancing apoptosis.[9] Key regulated pathways include the MAPK/apoptosis pathway and the p53 signaling pathway, which are involved in cell growth, differentiation, cell death, and angiogenesis.[9]
Caption: Signaling pathways involved in Levofloxacin's anticancer activity.
Conclusion
The synthesis and screening of levofloxacin analogs represent a promising avenue for the discovery of novel therapeutic agents. By strategically modifying the core fluoroquinolone structure, researchers can develop compounds with enhanced activity against resistant pathogens and even uncover new therapeutic applications, such as in oncology. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these next-generation compounds. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in translating these research efforts into clinically effective drugs that can address the evolving challenges in infectious diseases and cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioequivalence and in vitro antimicrobial activity between generic and brand-name levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Topoisomerase: An In-depth Technical Guide to the Alternative Molecular Targets of Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely recognized for its potent bactericidal activity, which is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] This mechanism effectively disrupts bacterial DNA replication and repair, leading to cell death. However, a growing body of evidence reveals that Levofloxacin's molecular interactions extend beyond these classical targets, influencing a range of eukaryotic cellular processes. These "off-target" effects are of significant interest to researchers and drug development professionals, as they may underlie some of the adverse effects associated with fluoroquinolone use and also present opportunities for drug repurposing, particularly in oncology and immunomodulation.
This technical guide provides a comprehensive overview of the molecular targets of Levofloxacin beyond bacterial topoisomerases. It delves into the impact of Levofloxacin on mitochondrial function, key cellular signaling pathways, and the immune response. This document summarizes quantitative data, presents detailed experimental protocols for investigating these interactions, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding of Levofloxacin's broader pharmacological profile.
Mitochondrial Dysfunction and Oxidative Stress
A significant non-topoisomerase target of Levofloxacin is the mitochondrion, the powerhouse of the eukaryotic cell. Levofloxacin has been shown to induce mitochondrial dysfunction through multiple mechanisms, leading to a cascade of events that can culminate in cell death. This has been particularly noted in cancer cell lines.[2][3]
Levofloxacin inhibits the activities of mitochondrial electron transport chain (ETC) complex I and complex III.[2][3] This inhibition disrupts the flow of electrons, leading to a reduction in mitochondrial respiration and a subsequent decrease in ATP production. The disruption of the ETC also results in the increased production of reactive oxygen species (ROS), such as mitochondrial superoxide and hydrogen peroxide, leading to oxidative stress and cellular damage.[2]
Quantitative Data: Mitochondrial Effects of Levofloxacin
| Parameter | Cell Line | Effect | Concentration/IC50 | Reference |
| Cytotoxicity | A549 (Non-small cell lung cancer) | Inhibition of cell proliferation | IC50 ≈ 100 µM | [2] |
| Mitochondrial Respiration | Breast cancer cell lines | Decreased | Not specified | [4][5] |
| ATP Production | Lung and breast cancer cell lines | Reduced | Not specified | [2][4][5] |
| ROS Production | Lung cancer cell lines | Increased | Not specified | [2] |
Experimental Protocol: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
This protocol outlines a common method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere and grow.[6]
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[6]
-
Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.[6]
2. Cartridge Hydration and Calibration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]
-
Load the hydrated sensor cartridge with the compounds to be injected: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A, into the appropriate ports.[6][7]
3. Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.[6]
-
Replace the calibrant plate with the cell culture plate and initiate the assay.[6]
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:
4. Data Analysis:
-
Normalize the OCR data to the cell number or protein concentration in each well.[6]
-
Calculate the parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Inhibition of Mitochondrial Biogenesis and Downstream Signaling
Levofloxacin has been identified as an inhibitor of mitochondrial biogenesis, a process crucial for the generation of new mitochondria.[4][5] This inhibitory effect contributes to its anti-proliferative and pro-apoptotic actions in cancer cells. The reduction in mitochondrial biogenesis leads to the deactivation of key pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. By inhibiting mitochondrial biogenesis, Levofloxacin indirectly leads to the deactivation of this pathway, contributing to its anticancer effects.[4]
MAPK/ERK Pathway
The MAPK/ERK pathway is another central signaling route that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Levofloxacin-induced inhibition of mitochondrial biogenesis also results in the suppression of the MAPK/ERK pathway.[4] Furthermore, independent studies have shown that Levofloxacin can regulate a MAPK/apoptosis/cytokine-cytokine receptor interaction pathway network.[8]
Caption: Levofloxacin inhibits signaling pathways.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation
Western blotting is a standard technique to detect and quantify the phosphorylation status of key proteins in a signaling pathway.
1. Cell Lysis and Protein Quantification:
-
Treat cells with Levofloxacin for the desired time and at various concentrations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Quantify the total protein concentration of the lysates using a method such as the Bradford or BCA assay.[10]
2. Gel Electrophoresis and Protein Transfer:
-
Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).[10]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[10]
4. Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[9]
-
Capture the light signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[10]
-
Quantify the band intensities to determine the relative change in protein phosphorylation.[11]
Immunomodulatory Effects
Levofloxacin exhibits significant immunomodulatory properties that are independent of its antibacterial activity. These effects are characterized by the modulation of cytokine production, which can influence the inflammatory response.
Levofloxacin has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types, including human bronchial epithelial cells. Conversely, it can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Quantitative Data: Immunomodulatory Effects of Levofloxacin
| Cytokine | Cell Type | Effect | Concentration | Reference |
| IL-6 | Human Bronchial Epithelial Cells | Reduction | 300 µg/mL (fourfold reduction) | |
| IL-8 | Human Bronchial Epithelial Cells | Reduction | 300 µg/mL (twofold reduction) | |
| TNF-α | Human Peripheral Blood Mononuclear Cells | Suppression | High concentrations | |
| IL-10 | Human Peripheral Blood Mononuclear Cells | Increase | >10 µg/mL |
Experimental Protocol: Quantification of Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).[12]
-
Incubate overnight at 4°C.[12]
-
Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a blocking buffer.[12]
2. Sample and Standard Incubation:
-
Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants) to the wells.[12]
-
Incubate for a specified period (e.g., 2 hours at room temperature) to allow the cytokine to bind to the capture antibody.[12]
-
Wash the plate to remove unbound substances.[13]
3. Detection Antibody Incubation:
-
Add a biotin-conjugated detection antibody that recognizes a different epitope on the target cytokine.[13]
-
Incubate to form a "sandwich" of capture antibody-cytokine-detection antibody.[14]
-
Wash the plate.[14]
4. Signal Generation and Detection:
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.[14]
-
Wash the plate.
-
Add a chromogenic substrate that is converted by the enzyme to a colored product.[13]
-
Stop the reaction with a stop solution.[13]
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 450 nm).[13]
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Interpolate the concentrations of the cytokine in the experimental samples from the standard curve.[13]
Other Eukaryotic Off-Target Effects
Eryptosis
Levofloxacin has been shown to induce eryptosis, the suicidal death of erythrocytes (red blood cells). This effect is mediated by the induction of oxidative stress, which leads to an increase in intracellular calcium, cell shrinkage, and the externalization of phosphatidylserine (PS) on the cell surface.
Experimental Protocol: Flow Cytometry Analysis of Eryptosis
Flow cytometry with Annexin V staining is a standard method to detect the externalization of phosphatidylserine, a hallmark of apoptosis and eryptosis.
1. Cell Preparation and Staining:
-
Isolate erythrocytes and treat them with Levofloxacin.
-
Wash the cells with a suitable buffer (e.g., PBS).[15]
-
Resuspend the cells in Annexin V binding buffer.[16]
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension.[15][16]
-
Incubate at room temperature in the dark.[16]
-
A viability dye such as propidium iodide (PI) or DAPI can be added to distinguish between apoptotic and necrotic cells.[16]
2. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.[15]
-
Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.
-
Gate on the erythrocyte population based on forward and side scatter properties.
-
Quantify the percentage of Annexin V-positive cells (eryptotic cells) and PI/DAPI-positive cells (necrotic or late apoptotic cells).[17]
Caption: Workflow for detecting eryptosis using flow cytometry.
Conclusion
The molecular interactions of Levofloxacin are more complex than its well-established role as a bacterial topoisomerase inhibitor. This guide has illuminated several key non-topoisomerase targets in eukaryotic cells, including mitochondria and components of crucial signaling and inflammatory pathways. The ability of Levofloxacin to induce mitochondrial dysfunction and oxidative stress, inhibit mitochondrial biogenesis, modulate the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, and exert immunomodulatory effects highlights its multifaceted pharmacological profile.
For researchers and scientists, understanding these off-target effects is crucial for a comprehensive assessment of Levofloxacin's therapeutic potential and its adverse effect profile. For drug development professionals, these findings may open new avenues for repurposing Levofloxacin and for the rational design of new fluoroquinolone derivatives with improved target specificity or novel therapeutic applications. The experimental protocols and quantitative data provided herein serve as a valuable resource for the further investigation of Levofloxacin's diverse molecular interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic drug levofloxacin inhibits proliferation and induces apoptosis of lung cancer cells through inducing mitochondrial dysfunction and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repositioning of antibiotic levofloxacin as a mitochondrial biogenesis inhibitor to target breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 7. content.protocols.io [content.protocols.io]
- 8. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biovendor.com [biovendor.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. bosterbio.com [bosterbio.com]
Methodological & Application
Levalacin (Levofloxacin) In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Levalacin (Levofloxacin), a broad-spectrum fluoroquinolone antibiotic. The following standardized methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are described: Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion.
Data Summary
Accurate determination of the Minimum Inhibitory Concentration (MIC) or zone of inhibition is crucial for assessing the efficacy of Levofloxacin against relevant bacterial pathogens. The data presented in the following tables are essential for the interpretation of susceptibility testing results and for quality control.
Table 1: CLSI and EUCAST Quality Control Ranges for Levofloxacin
Quality control (QC) testing is a critical component of antimicrobial susceptibility testing, ensuring the accuracy and reproducibility of results. The following table outlines the acceptable QC ranges for reference bacterial strains when tested against Levofloxacin.
| Quality Control Strain | Method | CLSI Acceptable Range | EUCAST Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Dilution (MIC in µg/mL) | 0.008 - 0.06 | 0.008 - 0.06 |
| Disk Diffusion (Zone Diameter in mm) | 29 - 37 | 29 - 37 | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Dilution (MIC in µg/mL) | 0.5 - 4 | 0.25 - 2 |
| Disk Diffusion (Zone Diameter in mm) | 19 - 26 | 19 - 26 | |
| Staphylococcus aureus ATCC® 29213 | Broth Dilution (MIC in µg/mL) | 0.06 - 0.5 | 0.06 - 0.25 |
| Enterococcus faecalis ATCC® 29212 | Broth Dilution (MIC in µg/mL) | 0.25 - 2 | 0.25 - 2 |
| Haemophilus influenzae ATCC® 49247 | Broth Dilution (MIC in µg/mL) | 0.008 - 0.03 | 0.004 - 0.03 |
| Disk Diffusion (Zone Diameter in mm) | 32 - 40 | 32 - 40 | |
| Streptococcus pneumoniae ATCC® 49619 | Broth Dilution (MIC in µg/mL) | 0.5 - 2 | 0.5 - 2 |
| Disk Diffusion (Zone Diameter in mm) | 20 - 28 | 20 - 28 |
Table 2: CLSI and EUCAST Interpretive Criteria (Breakpoints) for Levofloxacin
Interpretive criteria are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to Levofloxacin based on the MIC value or zone of inhibition diameter. These breakpoints can vary depending on the bacterial species and the standardizing body. The following table provides a summary of the current breakpoints.
| Organism | Method | CLSI Breakpoints (µg/mL or mm) | EUCAST Breakpoints (µg/mL or mm) |
| Enterobacterales | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤0.5, R >1 |
| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥22, R <17 | |
| Pseudomonas aeruginosa | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >1 |
| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥17, R <17 | |
| Staphylococcus aureus | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >1 |
| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥20, R <20 | |
| Enterococcus spp. | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >2 |
| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥19, R <16 | |
| Streptococcus pneumoniae | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >2 |
| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥22, R <19 |
Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables.
Experimental Protocols
The following sections provide detailed methodologies for performing in vitro susceptibility testing for Levofloxacin.
General Materials and Reagents
-
Levofloxacin analytical powder
-
Appropriate solvents for stock solution preparation (e.g., 0.1 N NaOH, sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile swabs, pipettes, and tubes
-
96-well microtiter plates
-
Petri dishes (90 mm or 150 mm)
-
Levofloxacin antimicrobial disks (5 µg)
-
Quality control bacterial strains (see Table 1)
-
Incubator (35 ± 2 °C)
Inoculum Preparation (Standardized for all methods)
A standardized inoculum is critical for accurate and reproducible susceptibility test results. The direct colony suspension method is recommended.
-
From a fresh (18-24 hour) non-selective agar plate, touch 3-5 isolated colonies of the test organism with a sterile loop or swab.
-
Suspend the colonies in sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or diluting with sterile saline/broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Use the standardized inoculum within 15 minutes of preparation.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of Levofloxacin in a liquid medium.
-
Prepare Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin at a concentration of 1000 µg/mL or higher.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
Inoculate Wells: Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of Levofloxacin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method also determines the MIC of Levofloxacin, but on a solid medium.
-
Prepare Levofloxacin-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Levofloxacin. This is done by adding the appropriate volume of Levofloxacin stock solution to molten MHA before pouring the plates.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (diluted to approximately 10⁴ CFU per spot). A multipoint inoculator can be used.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of Levofloxacin that prevents visible growth.
Application Notes and Protocols for Leualacin (Levofloxacin) in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Leualacin (Levofloxacin), a potent fluoroquinolone antibiotic, in various bacterial cell culture experiments. Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2][3][4][5][6][7][8] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[3][4][5]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Levofloxacin against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 2 - 16 | [9] |
| Stenotrophomonas maltophilia | Susceptibility at 85% with ≤ 2 µg/mL | [10] |
| Escherichia coli | ≤ 0.25 - 2 | [11] |
| Klebsiella pneumoniae | ≤ 0.25 - 2 | [11] |
| Staphylococcus aureus | 0.25 - 1 | [9][12] |
| Streptococcus pneumoniae | 1 - 2 | [12] |
Table 2: Time-Kill Assay Results for Levofloxacin against Pseudomonas aeruginosa.
| Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |
| 1 x MIC (2 µg/mL) | 24 | Bactericidal | [9] |
| 2 x MIC (4 µg/mL) | 24 | Bactericidal | [9] |
| 4 x MIC (8 µg/mL) | 24 | Bactericidal | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an agar or broth dilution susceptibility test.
Protocol: Broth Microdilution Method [13][14]
-
Prepare Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in a 96-well microtiter plate containing broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Levofloxacin at which there is no visible growth of bacteria.[15]
Alternative Method: Ezy MIC™ Strips [16][17]
Ezy MIC™ strips are paper strips with a predefined gradient of antibiotic.
-
Inoculum Preparation and Plating: Prepare the bacterial inoculum as described above and swab it evenly onto the surface of an agar plate (e.g., Mueller Hinton Agar).
-
Strip Application: Aseptically place the Levofloxacin Ezy MIC™ strip onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Reading: An elliptical zone of inhibition will form. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16]
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
-
Bacterial Culture: Prepare a logarithmic phase culture of the test bacterium in a suitable broth.
-
Exposure to Levofloxacin: Add Levofloxacin to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.
-
Sampling: At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[9][18]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each Levofloxacin concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Anti-Biofilm Assay
This assay evaluates the efficacy of Levofloxacin in preventing biofilm formation or eradicating established biofilms.
Protocol: Biofilm Inhibition Assay [13]
-
Inoculum and Drug Preparation: In a 96-well microplate, add 196 µL of broth and 4 µL of an overnight bacterial culture per well. Add varying concentrations of Levofloxacin to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for biofilm formation.
-
Quantification:
-
Gently wash the wells with saline to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Protocol: Biofilm Eradication Assay [13]
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24 hours as described above.
-
Treatment: After removing the planktonic cells, add fresh broth containing different concentrations of Levofloxacin to the wells with established biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described for the inhibition assay.
Mandatory Visualizations
Caption: Mechanism of action of Levofloxacin in bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for a time-kill assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. flarer.ch [flarer.ch]
- 5. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. What is Levofloxacin used for? [synapse.patsnap.com]
- 9. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levofloxacin in vitro activity and time-kill evaluation of Stenotrophomonas maltophilia clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. himedialabs.com [himedialabs.com]
- 17. liofilchem.com [liofilchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Leualacin (Levofloxacin) Solution Preparation in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leualacin, the L-isomer of the racemic drug substance ofloxacin, is a third-generation fluoroquinolone antibiotic.[1][2] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][3][4] These application notes provide detailed protocols for the preparation of this compound solutions for various laboratory applications, including microbiological assays and cell culture experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of solutions.
| Property | Value | Reference |
| Chemical Name | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate | [3][4] |
| Molecular Formula | C₁₈H₂₀FN₃O₄ · ½ H₂O | [3] |
| Molecular Weight | 370.38 g/mol | [3] |
| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder | [1][3] |
| pKa | pKa₁ (carboxylic acid) = 5.45 - 6.05; pKa₂ (piperazinyl group) = 6.2 - 8.22 | [2][4][5] |
| UV max (λmax) | 299 nm | [6] |
Solubility Data
The solubility of this compound is highly dependent on the pH and the solvent used.
Aqueous Solubility
| pH | Approximate Solubility (mg/mL) | Reference |
| 0.6 - 5.8 | ~100 | [3] |
| 6.7 (maximum) | 272 | [3] |
| 6.9 (minimum) | ~50 | [3] |
| 7.2 (PBS) | ~5 | [6] |
Organic Solvent Solubility
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 25 - 55 | [6][7] |
| Dimethylformamide (DMF) | 30 | [6] |
| Ethanol | 1 - 9 | [4][6][7] |
| Water | 17 | [7] |
| Glacial Acetic Acid | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Methanol | Slightly Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in various in vitro assays.
Materials:
-
This compound (hydrate) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[9]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of this compound Working Solutions for Minimum Inhibitory Concentration (MIC) Assays
This protocol describes the preparation of serial dilutions of this compound for determining the MIC against bacterial strains.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
Procedure:
-
Perform a serial two-fold dilution of the 10 mg/mL this compound stock solution in the appropriate sterile broth to achieve the desired concentration range for the MIC assay.
-
For example, to prepare a starting concentration of 100 µg/mL, dilute the 10 mg/mL stock solution 1:100 in the broth.
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the 100 µg/mL this compound working solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
The final concentrations in the wells will range from 50 µg/mL to 0.098 µg/mL after the addition of the bacterial inoculum.
Protocol 3: Preparation of this compound for Cell Culture Applications
This protocol outlines the preparation of this compound for treating mammalian cell lines in culture.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile pipette tips and pipettors
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 100 µg/mL working solution, dilute the 10 mg/mL stock solution 1:100 in the cell culture medium. This will result in a final DMSO concentration of 1%. Further dilutions should be made to reduce the DMSO concentration if necessary.
-
Add the this compound working solution to the cell culture plates to achieve the desired final concentration for the experiment. For instance, adding 10 µL of a 100 µg/mL working solution to 1 mL of cell culture medium will result in a final concentration of 1 µg/mL.
Stability and Storage
Proper storage of this compound solutions is essential to maintain their stability and efficacy.
| Solution Type | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 4 years | [6] |
| Stock Solution in DMSO | -20°C | Several months | [9] |
| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for more than one day | [6] |
| Diluted in IV fluids (5 mg/mL) | 25°C (Room Temperature) | 72 hours | [10] |
| Diluted in IV fluids (5 mg/mL) | 5°C (Refrigerated) | 14 days | [10] |
| Diluted in IV fluids (frozen) | -20°C | 6 months | [10] |
Note: this compound solutions are sensitive to light and should be protected from direct daylight to prevent degradation.[5][11] The primary degradation product upon light exposure is this compound N-oxide.[11]
Visualizations
Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in bacteria.
Caption: Mechanism of this compound Action.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing a this compound stock solution.
Caption: Stock Solution Preparation Workflow.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Levofloxacin | 100986-85-4 [chemicalbook.com]
- 9. Levofloxacin | CAS:100986-85-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. globalrph.com [globalrph.com]
- 11. researchgate.net [researchgate.net]
Application of Levofloxacin in Molecular Biology Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a powerful tool in molecular biology research, extending beyond its clinical use for treating bacterial infections. Its primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[1][2][3][4][5] This specific mode of action makes Levofloxacin a valuable agent for studying these fundamental bacterial processes. Furthermore, emerging research has unveiled its potential in cancer and viral research, where it exhibits cytotoxic effects on cancer cells and can inhibit viral replication.[6][7]
These application notes provide an overview of Levofloxacin's use in molecular biology, with detailed protocols for key experiments and a summary of relevant quantitative data.
Investigating Bacterial DNA Replication and Topology
Levofloxacin's targeted inhibition of DNA gyrase and topoisomerase IV allows researchers to probe the intricacies of bacterial DNA replication and the regulation of DNA supercoiling.
Application:
-
Studying DNA Gyrase and Topoisomerase IV Function: By observing the effects of Levofloxacin on bacterial DNA, researchers can elucidate the specific roles of these enzymes in DNA replication, chromosome segregation, and transcription.[1][3][4]
-
Screening for Antibacterial Resistance: Levofloxacin is used to study the molecular mechanisms of antibiotic resistance, often involving mutations in the gyrA and parC genes that encode for DNA gyrase and topoisomerase IV, respectively.[2]
-
Inducing DNA Damage Response: The formation of Levofloxacin-topoisomerase-DNA complexes leads to double-strand breaks, triggering the bacterial DNA damage response.[4][5] This can be used to study the pathways involved in bacterial DNA repair.
Experimental Protocol: DNA Gyrase Inhibition Assay
This protocol is designed to assess the inhibitory effect of Levofloxacin on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Levofloxacin stock solution (dissolved in a suitable solvent like DMSO or water)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (20-30 µL) contains the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of Levofloxacin.
-
Add a defined amount of DNA gyrase to each reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) and incubating further to remove the protein.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.
-
Quantify the inhibition by measuring the decrease in the supercoiled DNA band in the presence of Levofloxacin. The IC50 value, the concentration of Levofloxacin that causes 50% inhibition of the enzyme's activity, can then be determined.
Anticancer Research Applications
Recent studies have highlighted the potential of Levofloxacin as an anticancer agent, demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][8]
Application:
-
Inducing Apoptosis and Cell Cycle Arrest: Levofloxacin has been shown to arrest the cell cycle, often at the S or G2/M phase, and to induce apoptosis in cancer cells.[6][8][9][10]
-
Investigating Signaling Pathways: The anticancer effects of Levofloxacin are associated with the modulation of key signaling pathways, including those involving p53, MAPK, and Bcl-2 family proteins.[6][8]
-
Drug Repurposing and Derivative Synthesis: Levofloxacin serves as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity.[9][11]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of Levofloxacin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Hep3B)
-
Complete cell culture medium
-
Levofloxacin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Levofloxacin. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of Levofloxacin compared to the untreated control. This data can be used to determine the IC50 value.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Levofloxacin on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Levofloxacin
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with Levofloxacin at a chosen concentration (e.g., the IC50 value) for a specific duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
The resulting data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the identification of any cell cycle arrest caused by Levofloxacin.
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| DNA Gyrase Inhibition | |||
| IC50 | E. coli | 2.50 ± 0.14 µg/ml | [12] |
| Anticancer Activity (IC50) | |||
| Cytotoxicity | MCF-7 (Breast Cancer) | 1.4 µM (Compound 5 derivative) | [9] |
| Hep3B (Liver Cancer) | 0.43 - 8.79 µM (various derivatives) | [9] | |
| L-SR (Leukemia) | 0.96 µM (Compound 5 derivative) | [9] | |
| Topoisomerase IIβ Inhibition | |||
| % Inhibition | MCF-7 (Breast Cancer) | 59.80% (Levofloxacin) | [9] |
| Hep3B (Liver Cancer) | 83.73% (Compound 5 derivative) | [9][11] | |
| Cell Cycle Arrest | |||
| % of cells in S phase | Hep3B (Liver Cancer) | 30.47% (Levofloxacin) | [9] |
| Hep3B (Liver Cancer) | 39.09% (Compound 5 derivative) | [9] | |
| Antibacterial Activity (MIC) | |||
| MIC Range | P. aeruginosa | 0.25 - 0.5 µg/mL | [13] |
| MIC Range | S. pneumoniae | 1 - 2 mg/mL | [14] |
| MIC Range | E. faecalis | 1.384 - 177.220 µM | [15] |
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
The anticancer activity of Levofloxacin has been linked to the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Caption: Levofloxacin's anticancer signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer properties of Levofloxacin in a molecular biology laboratory.
Caption: Workflow for anticancer evaluation of Levofloxacin.
Conclusion
Levofloxacin is a versatile molecule with significant applications in molecular biology research. Its well-defined mechanism of action against bacterial topoisomerases makes it an indispensable tool for studying bacterial genetics and developing new antibiotics. Moreover, its emerging role in cancer research opens up new avenues for drug discovery and the investigation of fundamental cellular processes like cell cycle control and apoptosis. The protocols and data presented here provide a foundation for researchers to explore the multifaceted applications of Levofloxacin in their own studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 5. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment—The Effect of Dose–Response on 2D and 3D Cell Cultures | MDPI [mdpi.com]
- 11. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Leualacin (Levofloxacin) as a Selection Agent in Genetic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of genetic engineering, the selection of successfully modified organisms is a critical step. While traditional antibiotic selection agents such as ampicillin and kanamycin are widely used, the emergence of resistance and the need for alternative selection strategies have prompted the exploration of other antimicrobial compounds. Levofloxacin, a second-generation fluoroquinolone antibiotic, presents a potent and effective alternative for use as a selection agent. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a strong basis for selection when coupled with a corresponding resistance gene.
This document provides detailed application notes and protocols for the use of Leualacin (Levofloxacin) as a selection agent in genetic engineering applications, primarily in bacterial systems. The information is intended to guide researchers in establishing robust selection systems for their experimental needs.
Mechanism of Action and Resistance
Levofloxacin functions by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[1] By binding to the enzyme-DNA complex, levofloxacin stabilizes DNA strand breaks, leading to cell death.
Resistance to levofloxacin in bacteria is primarily conferred by specific point mutations in the genes encoding the subunits of these enzymes, most notably the gyrA gene, which codes for a subunit of DNA gyrase.[2][3][4][5][6] These mutations, typically occurring within a region known as the quinolone resistance-determining region (QRDR), alter the drug-binding site, thereby reducing the affinity of levofloxacin for its target. This allows bacteria harboring these mutations to survive and proliferate in the presence of the antibiotic.
Data Presentation: Levofloxacin Resistance in Various Bacterial Strains
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of levofloxacin for various bacterial species, highlighting the difference between wild-type (susceptible) strains and those with resistance-conferring mutations in the gyrA gene. This data is crucial for determining an effective selection concentration.
| Bacterial Species | Genotype / Mutation | Levofloxacin MIC (µg/mL) | Reference |
| Escherichia coli | Wild-Type | ≤ 0.25 | [7] |
| Escherichia coli | gyrA (Ser83Leu) | 2 - 32 | [7] |
| Escherichia coli | gyrA (Ser83Leu, Asp87Asn) | > 32 | [7] |
| Klebsiella pneumoniae | Wild-Type | ≤ 0.25 | [7] |
| Klebsiella pneumoniae | gyrA (Ser83Ile) | 4 - 16 | [7] |
| Mycobacterium tuberculosis | Wild-Type | 0.5 - 1.0 | [8] |
| Mycobacterium tuberculosis | gyrA (Ala90Val) | 2 - 8 | [8] |
| Mycobacterium tuberculosis | gyrA (Asp94Gly) | 8 - 32 | [8] |
| Staphylococcus aureus | Wild-Type | 0.5 | [9] |
| Staphylococcus aureus | grlA (S80F/Y) / gyrA mutations | 1.5 - >32 | [9] |
| Pseudomonas aeruginosa | Wild-Type | 0.5 - 2.0 | [10] |
| Pseudomonas aeruginosa | gyrA mutations | 16 - 256 | [10] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Levofloxacin Stock Solution and Selection Plates
This protocol describes the preparation of a levofloxacin stock solution and its incorporation into agar plates for the selection of resistant bacteria.
Materials:
-
Levofloxacin powder (pharmaceutical grade)
-
Sterile distilled water or 0.1 M NaOH (for initial dissolution if needed)
-
Sterile filtration unit (0.22 µm pore size)
-
Luria-Bertani (LB) agar or other suitable bacterial growth medium
-
Sterile petri dishes
-
Autoclave
Procedure:
-
Stock Solution Preparation (10 mg/mL): a. Weigh out 100 mg of levofloxacin powder. b. Dissolve the powder in 10 mL of sterile distilled water. If solubility is an issue, a small amount of 0.1 M NaOH can be added dropwise to aid dissolution, followed by neutralization with HCl. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. d. Store the stock solution at -20°C in light-protected aliquots.
-
Selection Plate Preparation: a. Prepare LB agar (or other appropriate medium) according to the manufacturer's instructions and autoclave. b. Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. c. Thaw an aliquot of the levofloxacin stock solution. d. Add the appropriate volume of the levofloxacin stock solution to the molten agar to achieve the desired final concentration. Based on the MIC data, a starting concentration of 5-10 µg/mL is recommended for selecting high-level resistant mutants. This concentration should be optimized for the specific bacterial strain and resistance marker used. e. Mix the agar gently but thoroughly to ensure even distribution of the antibiotic. f. Pour approximately 20-25 mL of the agar into each sterile petri dish. g. Allow the plates to solidify at room temperature. h. Store the plates at 4°C, protected from light, for up to 4 weeks.
Protocol 2: Construction of a Levofloxacin Resistance Plasmid via Site-Directed Mutagenesis of gyrA
This protocol outlines a general strategy for creating a plasmid that confers levofloxacin resistance, which can then be used as a selectable marker. This involves introducing a known resistance-conferring mutation into the wild-type gyrA gene.
Materials:
-
A plasmid containing the wild-type gyrA gene from the target bacterial species (e.g., E. coli).
-
Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit).
-
Primers designed to introduce the desired mutation (e.g., a mutation leading to a Ser83Leu substitution in E. coli gyrA).
-
Competent E. coli cells for cloning (e.g., DH5α).
-
DNA sequencing services.
Procedure:
-
Primer Design: Design a pair of mutagenic primers that contain the desired mutation in the gyrA gene. The primers should be complementary to each other and anneal to the template plasmid.
-
Mutagenesis PCR: Perform PCR using the plasmid containing the wild-type gyrA gene as a template and the mutagenic primers. The PCR reaction will generate copies of the plasmid that incorporate the desired mutation.
-
Template Digestion: Digest the parental (non-mutated) DNA template using a methylation-dependent endonuclease (e.g., DpnI), which is often included in site-directed mutagenesis kits. This enzyme specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transformation: Transform the resulting mutated plasmids into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from several resulting colonies and verify the presence of the desired mutation by DNA sequencing of the gyrA gene.
-
Functional Verification: Transform the sequence-verified plasmid into a susceptible strain of the target bacterium and test for levofloxacin resistance by plating on selection plates prepared as in Protocol 1.
Protocol 3: Selection of Transformed Bacteria Using Levofloxacin
This protocol describes the process of transforming bacteria with a plasmid carrying a levofloxacin resistance marker and selecting for successful transformants.
Materials:
-
Competent bacterial cells (e.g., E. coli).
-
Plasmid DNA containing the levofloxacin resistance marker (e.g., the mutated gyrA plasmid from Protocol 2).
-
Levofloxacin selection plates (from Protocol 1).
-
Standard transformation reagents and equipment (e.g., heat block, ice, SOC medium).
Procedure:
-
Transformation: Perform the transformation of the competent bacterial cells with the levofloxacin resistance plasmid using a standard protocol (e.g., heat shock or electroporation).
-
Recovery: After the transformation step, allow the cells to recover in a non-selective liquid medium (e.g., SOC medium) for 1-2 hours at 37°C with shaking. This allows for the expression of the resistance gene.
-
Plating: Plate a suitable volume of the recovered cell culture onto the pre-warmed levofloxacin selection plates. Also, plate a control transformation (without plasmid DNA) on a levofloxacin plate to check for background resistance. A positive control of the transformation mix should be plated on a non-selective plate to assess transformation efficiency.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) overnight or until colonies appear.
-
Colony Selection: Only bacteria that have successfully taken up the plasmid containing the levofloxacin resistance marker will be able to grow and form colonies on the selection plates. These colonies can then be picked for further analysis.
Mandatory Visualizations
Caption: Mechanism of levofloxacin action in a bacterial cell.
Caption: Mechanism of levofloxacin resistance via gyrA mutation.
Caption: Experimental workflow for levofloxacin-based selection.
References
- 1. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cloning of a Novel Gene for Quinolone Resistance from a Transferable Plasmid in Shigella flexneri 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counterselectable Markers: Untapped Tools for Bacterial Genetics and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrA Mutations Associated with Quinolone Resistance in Bacteroides fragilis Group Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between GyrA Substitutions and Ofloxacin, Levofloxacin, and Moxifloxacin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Modeling of the Evolution of Levofloxacin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]
Application Notes and Protocols for Levalacin (Levofloxacin) MIC Determination by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] This interference with DNA replication ultimately leads to bacterial cell death.[2][3][4] The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing, providing crucial data for drug development, clinical breakpoint setting, and resistance surveillance. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. This document provides a detailed protocol for the determination of Levofloxacin MICs using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Mechanism of Action of Levofloxacin
Levofloxacin targets bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is preferentially inhibited. The binding of levofloxacin to these enzymes forms a ternary complex with the DNA, trapping the enzyme in a state where it is covalently linked to the DNA.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[3]
Caption: Mechanism of action of Levofloxacin.
Experimental Protocols
Broth Microdilution Workflow
The broth microdilution method involves preparing a serial two-fold dilution of Levofloxacin in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of Levofloxacin that inhibits visible bacterial growth.
Caption: Broth microdilution experimental workflow.
Detailed Methodology
1. Materials
-
Levofloxacin hemihydrate powder
-
Sterile distilled water, Dimethyl sulfoxide (DMSO), or 0.1 M HCl (depending on solubility requirements)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., clinical isolates, ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Preparation of Levofloxacin Stock Solution
-
Accurately weigh the required amount of Levofloxacin powder. The weight can be calculated using the following formula: Weight (mg) = (Volume (mL) x Concentration (mg/L)) / Potency (µg/mg) x 1000
-
Dissolve the Levofloxacin powder in a suitable solvent. Levofloxacin is soluble in water, but DMSO or ethanol can also be used.[5] For a 1000 µg/mL stock solution, dissolve 25.0 mg of Levofloxacin reference standard in a 25 mL volumetric flask with phosphate buffer.[6]
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared in a sterile solvent.
-
Store the stock solution in small aliquots at -20°C or lower.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x concentrated Levofloxacin working solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antibiotic.
-
Inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial inoculum.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) on each plate.
-
Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
After incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.
-
The MIC is the lowest concentration of Levofloxacin at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of MIC testing. Standard ATCC strains with known Levofloxacin MIC ranges should be tested concurrently with clinical isolates.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) - CLSI | Expected MIC Range (mg/L) - EUCAST |
| Escherichia coli | 25922 | 0.008 - 0.06 | 0.008 - 0.06 |
| Pseudomonas aeruginosa | 27853 | 0.25 - 2.0 | 0.25 - 2.0 |
| Staphylococcus aureus | 29213 | 0.03 - 0.25 | 0.06 - 0.25 |
| Enterococcus faecalis | 29212 | 0.25 - 2.0 | 0.5 - 2.0 |
| Haemophilus influenzae | 49247 | 0.008 - 0.03 | 0.008 - 0.03 |
| Streptococcus pneumoniae | 49619 | 0.5 - 2.0 | 0.5 - 2.0 |
Data Presentation
Levofloxacin MIC Data for Common Pathogens
The following table summarizes the MIC ranges for Levofloxacin against various clinically relevant bacteria.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.03 | 2 | ≤0.015 - >128 |
| Klebsiella pneumoniae | 0.12 | 1 | ≤0.015 - >128 |
| Enterobacter cloacae | 0.12 | 2 | ≤0.015 - >128 |
| Pseudomonas aeruginosa | 1 | 8 | ≤0.03 - >128 |
| Acinetobacter baumannii | 1 | 8 | ≤0.03 - >128 |
| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | ≤0.015 - 2 |
| Staphylococcus aureus (MRSA) | 4 | >32 | ≤0.015 - >128 |
| Streptococcus pneumoniae | 1 | 1 | ≤0.25 - >32 |
| Enterococcus faecalis | 1 | 4 | ≤0.12 - >32 |
| Haemophilus influenzae | 0.015 | 0.03 | ≤0.008 - 0.5 |
CLSI and EUCAST Interpretive Breakpoints for Levofloxacin
The interpretation of MIC results is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. It is important to note that these breakpoints can be revised based on new data. For instance, in 2019, CLSI revised and lowered the levofloxacin MIC breakpoints for Enterobacterales.[5][7][8]
| Organism | CLSI Breakpoints (µg/mL) (S/I/R) | EUCAST Breakpoints (mg/L) (S/I/R) |
| Enterobacterales | ≤0.5 / 1 / ≥2 | ≤0.5 / >1 |
| Pseudomonas aeruginosa | ≤1 / 2 / ≥4 | ≤1 / >2 |
| Acinetobacter baumannii | ≤1 / 2 / ≥4 | ≤1 / >1 |
| Staphylococcus aureus | ≤1 / 2 / ≥4 | ≤1 / >1 |
| Streptococcus pneumoniae | ≤1 / 2 / ≥4 | ≤2 / >2 |
| Enterococcus faecalis | ≤1 / 2 / ≥4 | - |
| Haemophilus influenzae | ≤1 | ≤0.5 / >0.5 |
S = Susceptible; I = Intermediate; R = Resistant. Note that EUCAST often uses a two-category system (S/R) and the "I" category is considered "Susceptible, Increased Exposure".
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the MIC of Levofloxacin against a variety of bacterial pathogens. Adherence to standardized protocols from organizations such as CLSI and EUCAST is crucial for obtaining accurate and comparable results. This information is vital for guiding therapeutic decisions, monitoring the emergence of resistance, and for the continued development of antimicrobial agents.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. flarer.ch [flarer.ch]
- 3. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Levalacin (Levofloxacin) Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The emergence and spread of levofloxacin resistance pose a significant threat to its clinical efficacy. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutic strategies and for effective antibiotic stewardship. These application notes provide detailed protocols and data for investigating the primary mechanisms of levofloxacin resistance in a laboratory setting.
The three principal mechanisms of levofloxacin resistance are:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, reduce the binding affinity of levofloxacin to its targets.
-
Overexpression of Efflux Pumps: Increased production of multidrug resistance (MDR) efflux pumps actively transports levofloxacin out of the bacterial cell, reducing its intracellular concentration.
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements, such as plasmids, can confer low-level resistance. Key PMQR mechanisms include Qnr proteins that protect the target enzymes, the AAC(6')-Ib-cr enzyme that acetylates fluoroquinolones, and plasmid-encoded efflux pumps like QepA and OqxAB.[1][2][3]
Data Presentation: Quantitative Analysis of Levofloxacin Resistance
The following tables summarize quantitative data associated with different levofloxacin resistance mechanisms, providing a reference for interpreting experimental results.
Table 1: Correlation of gyrA and parC Mutations with Levofloxacin Minimum Inhibitory Concentration (MIC) in Escherichia coli
| Genotype (Amino Acid Substitution) | Levofloxacin MIC Range (µg/mL) | Fold Increase in MIC (approx.) |
| Wild-Type | ≤ 0.125 | - |
| gyrA (S83L) | 0.25 - 2 | 2 - 16 |
| gyrA (D87N) | 0.25 - 2 | 2 - 16 |
| gyrA (S83L) + gyrA (D87N) | 4 - 32 | 32 - 256 |
| gyrA (S83L) + parC (S80I) | 4 - 64 | 32 - 512 |
| gyrA (S83L) + gyrA (D87N) + parC (S80I) | 32 - >256 | >256 |
Data compiled from multiple studies on clinical isolates. MIC values can vary based on bacterial strain and other resistance mechanisms present.[4][5][6]
Table 2: Impact of Efflux Pump Overexpression on Levofloxacin MIC
| Bacterial Species | Efflux Pump System | Gene(s) Overexpressed | Fold Increase in Levofloxacin MIC |
| Escherichia coli | AcrAB-TolC (RND) | acrA, acrB | 2 - 8[7] |
| Stenotrophomonas maltophilia | SmeDEF (RND) | smeD, smeE, smeF | ≥ 4[3] |
| Stenotrophomonas maltophilia | SmeVWX (RND) | smeV, smeV, smeX | ≥ 4[3] |
| Acinetobacter baumannii | AdeIJK (RND) | adeJ | 2.1 - 10.7[8] |
| Mycobacterium abscessus | MFS & ABC superfamilies | various | 2 - 32 (reduction with inhibitors)[9] |
Table 3: Prevalence of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in Levofloxacin-Resistant Enterobacterales
| PMQR Gene Family | Specific Gene(s) | Prevalence in Quinolone-Resistant Isolates | Contribution to Resistance |
| Qnr | qnrA, qnrB, qnrS, qnrC, qnrD | 3.9% - 37%[10][11] | Low-level resistance, facilitates selection of higher-level resistance[11] |
| Aminoglycoside Acetyltransferase | aac(6')-Ib-cr | 4.6% - 82.7%[10][12] | Low-level resistance to ciprofloxacin and norfloxacin |
| Efflux Pumps | qepA, oqxAB | qepA: up to 21%, oqxAB: up to 87.65%[11] | Low-level resistance by drug extrusion |
Prevalence can vary significantly based on geographical location and bacterial species.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Levofloxacin powder
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35-37°C)
Procedure:
-
Prepare Levofloxacin Stock Solution: Dissolve levofloxacin powder in a suitable solvent to create a high-concentration stock solution.
-
Prepare Levofloxacin Dilutions: Perform serial two-fold dilutions of the levofloxacin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.002 to 32 µg/mL).[13] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), suspend several colonies in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add this diluted inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[15]
-
Determine MIC: After incubation, the MIC is the lowest concentration of levofloxacin at which there is no visible growth (turbidity).
Protocol 2: Identification of Mutations in gyrA and parC
This protocol outlines the amplification and sequencing of the QRDRs of the gyrA and parC genes to identify resistance-conferring mutations.
Workflow for Mutation Analysis
Caption: Experimental workflow for identifying target-site mutations.
Materials:
-
Bacterial isolate
-
Genomic DNA extraction kit
-
PCR thermocycler
-
Taq DNA polymerase and dNTPs
-
Primers for gyrA and parC QRDRs (species-specific)
-
Agarose gel electrophoresis system
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from an overnight culture of the bacterial isolate using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted gDNA, forward and reverse primers for the gyrA or parC QRDR, Taq polymerase, dNTPs, and PCR buffer.[1]
-
Example primers for E. coli gyrA QRDR:
-
Forward: 5'-GCGAATAAGTTGAGGAATCAG-3'
-
Reverse: 5'-AGCTCGGAATATTTCGACAAC-3'[16]
-
-
Use a thermocycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min; 30-35 cycles of 95°C for 30s, 55°C for 45s, 72°C for 90s; final extension at 72°C for 7 min).[16]
-
-
Verification: Run the PCR products on an agarose gel to confirm the amplification of a fragment of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the obtained sequence with the wild-type gyrA or parC sequence from a susceptible reference strain (e.g., E. coli ATCC 25922) to identify any nucleotide and corresponding amino acid changes.
Protocol 3: Quantifying Efflux Pump Gene Expression by qRT-PCR
This protocol measures the relative expression levels of efflux pump genes (e.g., acrA, acrB) in a levofloxacin-resistant isolate compared to a susceptible control.
Workflow for qRT-PCR Analysis
Caption: Workflow for quantifying efflux pump gene expression via qRT-PCR.
Materials:
-
Resistant and susceptible bacterial strains
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qRT-PCR instrument
-
SYBR Green master mix
-
Primers for target efflux pump genes and a housekeeping gene (e.g., gapA)
Procedure:
-
RNA Extraction: Culture the resistant and susceptible strains to the mid-logarithmic growth phase. Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.[17]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and primers for the target efflux pump gene and the housekeeping gene in separate wells.
-
Run the reaction in a qRT-PCR instrument.[18]
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each gene in both the resistant and susceptible strains.
-
Calculate the fold change in gene expression in the resistant strain relative to the susceptible strain using the 2-ΔΔCt method. Overexpression is typically defined as a fold change of ≥2.[18]
-
Protocol 4: Phenotypic Efflux Pump Activity Assay
This assay uses an efflux pump inhibitor (EPI) to determine if efflux activity contributes to levofloxacin resistance. A significant reduction in MIC in the presence of an EPI indicates the involvement of efflux pumps.
Workflow for Efflux Pump Inhibitor Assay
Caption: Workflow for the phenotypic detection of efflux pump activity.
Materials:
-
Same materials as for MIC determination (Protocol 1)
-
Efflux pump inhibitor, e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)
Procedure:
-
Determine Sub-inhibitory Concentration of EPI: First, determine the MIC of the EPI alone to find the highest concentration that does not inhibit bacterial growth.
-
Perform MIC Assay with EPI: Repeat the levofloxacin MIC determination protocol (Protocol 1) in parallel, with one set of plates containing only levofloxacin dilutions and a second set containing the same levofloxacin dilutions plus a fixed, sub-inhibitory concentration of the EPI in every well.[19]
-
Analysis: Compare the levofloxacin MIC obtained with and without the EPI. A four-fold or greater reduction in the MIC in the presence of the inhibitor is considered indicative of significant efflux pump activity.[3]
Protocol 5: Detection of Plasmid-Mediated Quinolone Resistance (PMQR) Genes
This protocol uses multiplex PCR to screen for the presence of common PMQR genes (qnrA, qnrB, qnrS).
Materials:
-
Bacterial isolate
-
Plasmid DNA extraction kit (optional, gDNA can also be used)
-
PCR thermocycler
-
Taq DNA polymerase and dNTPs
-
Primers for qnrA, qnrB, and qnrS genes
-
Agarose gel electrophoresis system
Procedure:
-
DNA Extraction: Extract plasmid DNA or total genomic DNA from the bacterial isolate. A simple boiling method can also be used for rapid screening.[20]
-
Multiplex PCR:
-
Set up a PCR reaction containing the DNA template and a mix of primer pairs for qnrA, qnrB, and qnrS. Each primer pair should be designed to produce a different-sized amplicon for easy identification on a gel.[20][21]
-
Example amplicon sizes: qnrA ~580 bp, qnrS ~428 bp, qnrB ~264 bp.[20]
-
Use an appropriate thermocycling program.
-
-
Analysis: Run the PCR product on an agarose gel. The presence of a band corresponding to the expected size for a particular qnr gene indicates that the isolate carries that gene. Positive control strains should be included for validation.[22]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the molecular mechanisms of levofloxacin resistance. By combining phenotypic assays (MIC determination) with genotypic analyses (sequencing and qRT-PCR), researchers can accurately characterize the resistance profiles of bacterial isolates. This detailed understanding is essential for monitoring the evolution of resistance, informing clinical decisions, and guiding the development of new antimicrobial agents and strategies to overcome resistance.
References
- 1. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. The Contribution of Efflux Systems to Levofloxacin Resistance in Stenotrophomonas maltophilia Clinical Strains Isolated in Warsaw, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study [frontiersin.org]
- 9. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 11. brieflands.com [brieflands.com]
- 12. Investigation of plasmid‐mediated quinolone resistance genes among clinical isolates of Klebsiella pneumoniae in southwest Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Levonadifloxacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pjmonline.org [pjmonline.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Updated Multiplex PCR for Detection of All Six Plasmid-Mediated qnr Gene Families - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Plasmid-Mediated qnr Genes Among the Clinical Quinolone-Resistant Escherichia coli Strains Isolated in Tehran, Iran [openmicrobiologyjournal.com]
Application Notes and Protocols: Levalacin (Levofloxacin) Encapsulation for Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques for the encapsulation of Levalacin (Levofloxacin), a broad-spectrum fluoroquinolone antibiotic, for enhanced drug delivery. The following sections detail various nanoparticle-based approaches, summarizing key quantitative data and providing detailed experimental protocols.
Introduction
Encapsulating levofloxacin in nanocarriers offers numerous advantages over conventional dosage forms, including improved bioavailability, sustained drug release, and targeted delivery to infection sites.[1] This can lead to enhanced therapeutic efficacy and reduced systemic side effects.[1][2] Common materials for encapsulation include natural polymers like chitosan and alginate, as well as synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA).[3][4] Lipid-based systems like liposomes are also widely employed.[5][6]
Encapsulation Techniques and Characterization Data
A variety of methods can be utilized to encapsulate levofloxacin, each yielding nanoparticles with distinct characteristics. The choice of technique and materials depends on the desired particle size, drug loading capacity, and release profile.
Polymeric Nanoparticles
Polymeric nanoparticles are a versatile platform for levofloxacin delivery. Chitosan, a natural cationic polysaccharide, and PLGA, a biodegradable synthetic polymer, are frequently used.[3][4]
Table 1: Physicochemical Properties of Levofloxacin-Loaded Polymeric Nanoparticles
| Polymer | Encapsulation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan | Ionic Gelation | 140 | Not Reported | 24.91 | 6.13 | [7] |
| Chitosan | Ionic Gelation | 317 - 501 | +37.2 to +43.5 | 65 - 83 | 15 - 25 | [8] |
| Chitosan-Alginate | Ionic Gelation | 25 - 55 | -22.2 | 80 - 99 | Not Reported | [9] |
| PLGA | Solvent Evaporation | 175 ± 10 | -25 ± 2 | 85 ± 3 | 20 ± 1.5 | [10] |
| PLGA | Emulsion-Solvent Evaporation | 268 ± 18 | -10.2 ± 1.5 | 36.9 ± 6.1 | 7.2 ± 1.2 | [11] |
Lipid-Based Nanoparticles
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Stealth liposomes, which are surface-modified with polymers like polyethylene glycol (PEG), can exhibit prolonged circulation times.[5]
Table 2: Characteristics of Levofloxacin-Loaded Liposomes
| Liposome Type | Preparation Method | Size | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Conventional | Thin Film Hydration | Not Specified | Not Specified | Not Specified | [5] |
| Stealth (PEG-coated) | Thin Film Hydration | Slightly enhanced vs. conventional | More positive than conventional | Not Specified | [5] |
| Conventional | Ammonium Sulfate Gradient | 7.424 ± 0.689 µm | +13.11 ± 1.08 | 82.19 - 86.23 | [12] |
| Proliposomes | Spray Drying | 466 - 1005 nm (reconstituted) | Not Reported | 15 - 24 | [13] |
| Conventional | Modified Thin Film Hydration | 17.18 µm | -56.46 | 97.3 | [6] |
Experimental Protocols
The following are detailed protocols for common levofloxacin encapsulation methods.
Protocol 1: Preparation of Levofloxacin-Loaded Chitosan Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).[14][15]
Materials:
-
Chitosan
-
Levofloxacin
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 0.5 mg/mL) by dissolving chitosan in an aqueous solution of acetic acid (e.g., 0.2 mg/mL). Stir overnight to ensure complete dissolution.[3]
-
Adjust the pH of the chitosan solution to 4.7-4.8 using a sodium hydroxide solution.[3]
-
Filter the chitosan solution through a 0.45 µm syringe filter.[3]
-
Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water and filter it through a 0.2 µm syringe filter.[3]
-
Dissolve levofloxacin in the TPP solution.
-
Add the TPP-levofloxacin solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.[14]
-
Continue stirring for a defined period (e.g., 10 minutes) to allow for nanoparticle formation.[3]
-
Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 40 minutes).[3]
-
Wash the nanoparticles twice with deionized water to remove any unentrapped drug and reagents.[3]
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: Preparation of Levofloxacin-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation
This technique is suitable for encapsulating hydrophilic drugs like levofloxacin within a hydrophobic polymer matrix.[3][16]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Levofloxacin
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Dissolve PLGA (e.g., 30 mg) in an organic solvent like dichloromethane (1 mL).[3]
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) containing levofloxacin (e.g., 13 mg in 6 mL).[3]
-
Add the PLGA solution dropwise to the aqueous levofloxacin solution.
-
Emulsify the mixture by sonication to form a primary water-in-oil (w/o) emulsion.[3]
-
Add this primary emulsion to a larger volume of PVA solution under stirring to form a double emulsion (w/o/w).[16]
-
Stir the double emulsion overnight at room temperature to allow the organic solvent to evaporate.[3]
-
Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm for 40 minutes).[3]
-
Wash the nanoparticles twice with deionized water.[3]
-
Lyophilize the nanoparticles for storage.[10]
Protocol 3: Preparation of Levofloxacin-Loaded Liposomes by Thin Film Hydration
This is a common method for preparing liposomes. It involves the formation of a thin lipid film that is subsequently hydrated to form vesicles.[5]
Materials:
-
Soy Lecithin or other phospholipids
-
Cholesterol
-
Levofloxacin
-
Chloroform and Methanol (or other suitable organic solvents)
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve lipids (e.g., soy lecithin and cholesterol) in a mixture of organic solvents (e.g., chloroform and methanol).[6]
-
Create a thin lipid film on the inner wall of a round-bottom flask by evaporating the organic solvents using a rotary evaporator.[6]
-
Ensure the film is completely dry by keeping it under vacuum for an extended period.
-
Hydrate the lipid film by adding an aqueous solution of levofloxacin (e.g., in PBS pH 7.4) and rotating the flask.[5]
-
The mixture is typically sonicated in a bath sonicator to reduce the size and lamellarity of the liposomes.
-
The resulting liposomal suspension can be further processed (e.g., extrusion) to obtain a more uniform size distribution.
-
To prepare stealth liposomes, a PEGylated phospholipid can be included in the initial lipid mixture.[5]
In Vitro Drug Release Studies
To evaluate the release kinetics of encapsulated levofloxacin, an in vitro release study is essential.
Protocol 4: In Vitro Levofloxacin Release using Dialysis Method
Materials:
-
Levofloxacin-loaded nanoparticles/liposomes
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS), pH 7.4 (or other simulated physiological fluid)
-
Magnetic stirrer and stirring bar
-
Constant temperature water bath or incubator (37°C)
-
HPLC or UV-Vis Spectrophotometer for drug quantification
Procedure:
-
Suspend a known amount of levofloxacin-loaded nanoparticles in the release medium (e.g., PBS pH 7.4).[8][10]
-
Place the suspension inside a dialysis bag and seal it.[8]
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker.[8]
-
At predetermined time intervals, withdraw aliquots from the external release medium.[10]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[16]
-
Analyze the concentration of levofloxacin in the collected samples using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[10]
-
Calculate the cumulative percentage of drug released over time.
Mechanism of Action of Fluoroquinolones
Levofloxacin, as a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
By inhibiting these enzymes, levofloxacin disrupts essential cellular processes, ultimately leading to bacterial cell death. Encapsulation of levofloxacin in nanocarriers facilitates its delivery to the site of infection, enhancing its efficacy against susceptible pathogens.[14]
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. rjptonline.org [rjptonline.org]
- 6. sjpas.com [sjpas.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. jddtonline.info [jddtonline.info]
- 11. Optimization, in vitro-in vivo evaluation, and short-term tolerability of novel levofloxacin-loaded PLGA nanoparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted delivery of levofloxacin-liposomes for the treatment of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levofloxacin-Proliposomes: Opportunities for Use in Lung Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and optimization of levofloxacin loaded chitosan nanoparticle for ocular delivery: In-vitro characterization, ocular tolerance and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Levofloxacin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing animal models of common bacterial infections to evaluate the in vivo efficacy of Levofloxacin. The included methodologies for respiratory tract, urinary tract, and skin and soft tissue infections are based on established scientific literature. Quantitative data from representative studies are summarized in tabular format for comparative analysis. Additionally, visual diagrams generated using Graphviz are provided to illustrate experimental workflows and the mechanism of action of Levofloxacin.
Levofloxacin: Mechanism of Action
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits bactericidal activity by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Levofloxacin promotes the breakage of DNA strands, ultimately leading to bacterial cell death.
Caption: Mechanism of action of Levofloxacin.
Respiratory Tract Infection Models
Murine Model of Pseudomonas aeruginosa Pneumonia
This model is suitable for evaluating the efficacy of Levofloxacin against acute pulmonary infections caused by P. aeruginosa.
Experimental Workflow
Caption: Murine model of P. aeruginosa pneumonia.
Experimental Protocol
-
Animal Model: Female Swiss mice (5-6 weeks old) are commonly used.
-
Immunosuppression (Optional but recommended for robust infection): To establish a more consistent infection, transient neutropenia can be induced. A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered 4 days prior to infection.
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 strain).
-
Inoculum Preparation:
-
Culture P. aeruginosa in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Harvest bacteria by centrifugation and resuspend the pellet in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 107 CFU in 20 µL).
-
-
Infection Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Administer the bacterial suspension intranasally in a small volume (e.g., 20 µL).
-
-
Levofloxacin Administration:
-
Treatment can be initiated at a specified time post-infection (e.g., 5 hours).
-
Administer Levofloxacin via the desired route (e.g., intraperitoneal injection). Doses can range from 50 to 400 mg/kg.
-
-
Efficacy Evaluation:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., Pseudomonas Isolation Agar) to determine the bacterial load (CFU/lung).
-
Calculate the log reduction in CFU in treated groups compared to an untreated control group.
-
Quantitative Data
| Bacterial Strain | Levofloxacin Dose (mg/kg, i.p.) | Log CFU Reduction in Lungs | Reference |
| P. aeruginosa PAO1 | 50 | ~3 of 5 animals showed resistant isolates | [1] |
| P. aeruginosa PAO1 | 100 | ~1 of 5 animals showed resistant isolates | [1] |
| P. aeruginosa PAO1 | 150 | Not specified | [1] |
| P. aeruginosa PAO1 | 200 | Not specified | [1] |
| P. aeruginosa PAO1 | 300 | Not specified | [1] |
| P. aeruginosa PAO1 | 400 | Not specified | [1] |
Rabbit Model of Staphylococcus aureus Respiratory Tract Infection
This model is useful for studying the efficacy of Levofloxacin against respiratory infections caused by S. aureus.
Experimental Protocol
-
Animal Model: New Zealand White rabbits are a suitable model.
-
Bacterial Strain: Staphylococcus aureus.
-
Inoculum Preparation:
-
Culture S. aureus overnight in a suitable broth.
-
Prepare a bacterial suspension in sterile saline to the desired concentration.
-
-
Infection Procedure:
-
Induce respiratory tract infection through an appropriate route (e.g., intratracheal instillation) after anesthetizing the animals.
-
-
Levofloxacin Administration:
-
Administer Levofloxacin at a specified dose (e.g., 24.17 mg/kg) and route.
-
-
Efficacy Evaluation:
-
Monitor clinical signs of infection.
-
Collect blood samples for hematological analysis (e.g., white blood cell counts).
-
At the end of the study, perform necropsy and collect lung tissue for bacteriological and histopathological examination.
-
Quantitative Data
| Parameter | Control (Infected, Untreated) | Levofloxacin (24.17 mg/kg) | Reference |
| Clinical Signs | Severe | Improved | |
| White Blood Cell Count | Increased | Decreased towards normal | |
| MIC of Levofloxacin for S. aureus | - | 8 µg/ml |
Urinary Tract Infection (UTI) Model
Murine Model of Escherichia coli Ascending UTI
This is a well-established model to mimic human UTIs and is ideal for testing the efficacy of antibiotics like Levofloxacin.
Experimental Workflow
Caption: Murine model of ascending UTI.
Experimental Protocol
-
Animal Model: Female mice (e.g., C3H/HeN or BALB/c strains, 7-8 weeks old) are typically used due to their shorter urethra, which more closely resembles the human female anatomy.[2]
-
Bacterial Strain: Uropathogenic Escherichia coli (UPEC), for instance, the CFT073 strain.
-
Inoculum Preparation:
-
Grow UPEC in Luria-Bertani (LB) broth overnight at 37°C without shaking.
-
Centrifuge the culture and resuspend the bacterial pellet in sterile PBS to a concentration of approximately 1-2 x 108 CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Carefully insert a sterile catheter through the urethra into the bladder.
-
Instill a 50 µL volume of the bacterial suspension into the bladder.
-
-
Levofloxacin Administration:
-
Treatment can be initiated 24 hours post-infection.
-
Administer Levofloxacin via the desired route (e.g., oral gavage or subcutaneous injection) at appropriate dosages.
-
-
Efficacy Evaluation:
-
Monitor bacterial counts in the urine at various time points.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues and perform serial dilutions for CFU enumeration on appropriate agar plates (e.g., MacConkey agar).
-
Quantitative Data
| Bacterial Strain | Animal Model | Levofloxacin Dose | Efficacy Endpoint | Reference |
| Uropathogenic E. coli | Immunocompetent Balb/c mice | 5 or 50 mg/kg (twice daily for 3 days) | Reduced but did not eliminate tissue bacterial counts. | [3] |
| E. coli | Not specified | 250 mg once daily for 10 days (human equivalent) | High rates of microbiological and clinical success. | [4] |
| E. coli | Not specified | 750 mg once daily for 5 days (human equivalent) | High rates of microbiological and clinical success. | [4] |
Skin and Soft Tissue Infection (SSTI) Models
Murine Model of Staphylococcus aureus Subcutaneous Abscess
This model is used to evaluate the efficacy of antimicrobials in treating localized skin infections.
Experimental Workflow
Caption: Murine model of S. aureus skin infection.
Experimental Protocol
-
Animal Model: SKH1 hairless mice or other strains with shaved backs.
-
Bacterial Strain: Staphylococcus aureus (e.g., USA300).
-
Inoculum Preparation:
-
Grow S. aureus to mid-logarithmic phase in a suitable broth.
-
Wash and resuspend the bacteria in sterile PBS. A cytodex bead suspension can be mixed with the bacteria to localize the infection.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Inject a defined volume (e.g., 100 µL) containing a specific inoculum (e.g., 1 x 107 CFU) subcutaneously into the flank.
-
-
Levofloxacin Administration:
-
Initiate treatment at a set time post-infection.
-
Administer Levofloxacin via an appropriate route and dosage.
-
-
Efficacy Evaluation:
-
Monitor the size of the abscess or lesion daily.
-
At the end of the study, euthanize the animals and excise the infected skin tissue.
-
Homogenize the tissue to determine the bacterial load (CFU/gram of tissue).
-
Quantitative Data
| Bacterial Strain | Animal Model | Levofloxacin Dose (mg/kg) | Efficacy Endpoint | Reference |
| S. aureus | Rats | 10 (oral) | Skin levels peaked at 1.77 µg/g | [5] |
| S. aureus | Dogs | 25 (oral, once daily) | Recommended for susceptible strains | [6] |
Rabbit Model of Staphylococcus aureus Subcutaneous Abscess
This model allows for the study of antibiotic penetration into and efficacy within an established abscess.
Experimental Protocol
-
Animal Model: New Zealand White rabbits.
-
Abscess Induction:
-
Surgically implant a sterile wiffle ball subcutaneously and allow for a recovery period of 4-6 weeks for capsule formation.
-
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).
-
Infection Procedure:
-
Inject a defined inoculum (e.g., 5 x 105 CFU) of S. aureus directly into the wiffle ball capsule.
-
Allow the infection to establish for a period (e.g., 8 days) before starting treatment.
-
-
Levofloxacin Administration:
-
Administer Levofloxacin orally at various doses (e.g., 22.5, 45, and 90 mg/kg once daily).
-
-
Efficacy Evaluation:
-
Aspirate fluid from the abscess capsule at different time points during the treatment period (e.g., 10 days).
-
Determine the bacterial load (CFU/mL) in the abscess fluid.
-
Quantitative Data
| Levofloxacin Dose (mg/kg, oral, once daily) | Rate of Change in Viable S. aureus (log10 CFU/ml/day) | Reference |
| 22.5 | 0.44 | [7] |
| 45 | 0.69 | [7] |
| 90 | 1.04 | [7] |
| Control (untreated) | 0.09 | [7] |
Note on Dosing: The dosages provided in the tables are derived from specific studies and may need to be optimized depending on the specific experimental conditions, including the animal strain, bacterial isolate, and desired pharmacokinetic/pharmacodynamic targets.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).
References
- 1. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. [Levofloxacin in the field of dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Leualacin (Levofloxacin) solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Levalacin (Levofloxacin) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of levofloxacin in aqueous solutions?
A1: Levofloxacin is an amphoteric compound, meaning its solubility is highly dependent on the pH of the solution.[1][2] It is considered sparingly soluble to slightly soluble in water at neutral pH.[3][4][5] However, its solubility significantly increases in both acidic and, to a lesser extent, basic conditions due to the ionization of its functional groups.[1]
Q2: What are the pKa values of levofloxacin?
A2: Levofloxacin has two main ionizable groups: a carboxylic acid group and a piperazinyl group. The reported pKa values vary slightly across different sources but are generally in the following ranges:
Understanding these pKa values is crucial for predicting the charge state and solubility of levofloxacin at a given pH.
Q3: How does pH affect the solubility of levofloxacin?
A3: The solubility of levofloxacin is lowest near its isoelectric point (around pH 6.8-6.9) where the molecule exists predominantly as a zwitterion, which is less soluble.[1][6][8]
-
Acidic pH (below pKa1): The piperazinyl group becomes protonated, forming a more soluble cationic species. Solubility is significantly higher in acidic conditions.[1] From pH 0.6 to 5.8, the solubility is relatively constant at approximately 100 mg/mL.[8]
-
Alkaline pH (above pKa2): The carboxylic acid group becomes deprotonated, forming a more soluble anionic species.
-
Maximum Solubility: The maximum solubility of levofloxacin is observed at a pH of approximately 6.7, reaching up to 272 mg/mL.[8][9]
Q4: Can I dissolve levofloxacin directly in neutral water?
A4: While some sources state it is slightly soluble in water, achieving high concentrations by dissolving it directly in neutral water can be challenging.[3][4][5] For research purposes, it is generally recommended to use pH-adjusted buffers or a small amount of acid or base to facilitate dissolution, followed by pH adjustment of the final solution.
Q5: Are there any known issues with levofloxacin precipitating out of solution?
A5: Yes, precipitation is a common issue, especially if the pH of the solution shifts towards the isoelectric point of levofloxacin (around pH 6.8-6.9).[1][8] This can happen when mixing a stock solution with a buffer of a different pH or when the buffer capacity is insufficient.
Troubleshooting Guide
Issue 1: Levofloxacin powder is not dissolving in my aqueous buffer.
-
Root Cause Analysis:
-
Incorrect pH: The pH of your buffer may be close to the isoelectric point of levofloxacin, where its solubility is minimal.
-
Insufficient Buffer Capacity: The buffer may not be strong enough to maintain the desired pH after the addition of levofloxacin, which is acidic.
-
Low Temperature: Solubility can decrease at lower temperatures.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting levofloxacin dissolution issues.
Issue 2: My levofloxacin solution is clear at first, but then a precipitate forms.
-
Root Cause Analysis:
-
pH Shift: The most likely cause is a change in the pH of the solution over time or upon mixing with other solutions, bringing it closer to the isoelectric point.
-
Buffer Incompatibility: Some buffer components may interact with levofloxacin.
-
Concentration Exceeds Solubility: The concentration of levofloxacin may be too high for the final solution's pH and temperature.
-
Interaction with Metal Ions: Levofloxacin can chelate with metal ions, potentially leading to precipitation.[8]
-
-
Preventative Measures and Solutions:
-
Verify pH Stability: Ensure your buffer has sufficient capacity to maintain the target pH.
-
Prepare Concentrated Stocks Carefully: When preparing a concentrated stock solution, dissolve levofloxacin at a pH where its solubility is high (e.g., pH 4-5 or pH > 8), and then slowly add it to your final buffer with vigorous stirring.
-
Filter Sterilization: If precipitate forms after autoclaving, consider filter sterilization of the levofloxacin solution.
-
Avoid Incompatible Buffers: While generally compatible with common biological buffers, if you suspect an interaction, try a different buffer system.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA might be considered, though its compatibility with the experimental system must be verified.
-
Data Presentation
Table 1: pH-Dependent Solubility of Levofloxacin in Aqueous Solutions
| pH | Solubility (mg/mL) | Reference |
| 0.6 - 5.8 | ~100 | [8][9][10] |
| 3.0 | 70.66 ± 0.43 | [1] |
| 4.0 | 65.40 ± 0.56 | [1] |
| 5.0 | 57.55 ± 0.32 | [1] |
| 6.0 | 51.07 ± 0.44 | [1] |
| 6.7 | 272 (maximum) | [8][9] |
| 6.9 | ~50 (minimum) | [8][9][10] |
| 7.0 | 49.66 ± 0.17 | [1] |
| 8.0 | 44.39 ± 0.18 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Levofloxacin Stock Solution in Acidic Buffer
-
Materials:
-
Levofloxacin powder
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water
-
pH meter
-
Sterile containers
-
-
Procedure:
-
Weigh the desired amount of levofloxacin powder for your target volume (e.g., 100 mg for 10 mL).
-
Add approximately 80% of the final volume of sterile water to a beaker.
-
While stirring, slowly add the levofloxacin powder.
-
Adjust the pH of the suspension to approximately 4.0-5.0 by adding 0.1 M HCl dropwise. The powder should dissolve as the pH decreases.
-
Once the levofloxacin is completely dissolved, adjust the final volume with sterile water.
-
Verify the final pH and adjust if necessary.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Store the stock solution at the recommended temperature, protected from light.
-
Protocol 2: Solubility Determination of Levofloxacin at a Specific pH
This protocol is adapted from methodologies described in the literature.[2][11]
-
Materials:
-
Levofloxacin powder
-
Buffer solution at the desired pH (e.g., 0.02 M phosphate buffer)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare the buffer solution at the target pH and ionic strength.
-
Add an excess amount of levofloxacin powder to a known volume of the buffer solution in a sealed container. This ensures that a saturated solution is formed.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 30 ± 0.5°C) and agitate at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (e.g., 4 hours).[2][11]
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the clear filtrate with the same buffer to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of levofloxacin in the diluted filtrate using a validated UV-Vis spectrophotometric method at its maximum absorbance wavelength for that specific pH.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Signaling Pathways and Logical Relationships
pH-Dependent Ionization of Levofloxacin
The following diagram illustrates the relationship between pH and the ionization state of levofloxacin, which dictates its solubility.
Caption: Relationship between pH and levofloxacin's ionization state and solubility.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 3. レボフロキサシン 98.0-102.0% anhydrous basis (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Levofloxacin | 100986-85-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Levofloxacin 50 mg/mL Oral Suspension [uspharmacist.com]
- 11. researchgate.net [researchgate.net]
Optimizing Levofloxacin Concentration for Bacterial Inhibition Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing levofloxacin concentration in bacterial inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of levofloxacin?
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA synthesis, ultimately leading to bacterial cell death.[1][2] It targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes results in breaks in the bacterial chromosome, halting DNA replication and transcription.
Diagram: Mechanism of Action of Levofloxacin
Caption: Levofloxacin's mechanism of action targeting bacterial DNA replication.
Q2: What are the standard methods for determining levofloxacin susceptibility?
The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[5][6] The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for performing and interpreting these assays.
Q3: What are the CLSI-recommended quality control strains for levofloxacin susceptibility testing?
Utilizing quality control (QC) strains with known levofloxacin susceptibility is crucial for ensuring the accuracy and reproducibility of assay results.[7]
| Quality Control Strain | Method | Expected Zone Diameter (mm) | Expected MIC (µg/mL) |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 29–37 | - |
| Broth Microdilution | - | 0.008–0.03 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion | 19–26 | - |
| Broth Microdilution | - | 0.5–2.0 | |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 24–31 | - |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | - | 0.06–0.25 |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | - | 0.25–2.0 |
| Data sourced from CLSI guidelines.[1] |
Troubleshooting Guides
Kirby-Bauer Disk Diffusion Assay
Issue 1: No zone of inhibition or an unexpectedly small zone.
| Potential Cause | Troubleshooting Step |
| Bacterial Resistance | The bacterial strain may be resistant to levofloxacin. Confirm by testing with a susceptible QC strain.[8] |
| Incorrect Inoculum Density | Ensure the inoculum turbidity matches a 0.5 McFarland standard. A lawn that is too dense can obscure the zone of inhibition.[9] |
| Improper Disk Placement | Disks must be pressed firmly onto the agar to ensure complete contact. Do not move a disk once it has been placed.[10] |
| Expired or Improperly Stored Disks | Use levofloxacin disks that are within their expiration date and have been stored according to the manufacturer's instructions.[4] |
| Incorrect Agar Depth | The Mueller-Hinton agar depth should be between 4-6 mm. Plates that are too shallow or too deep can affect the diffusion of the antibiotic.[4] |
Diagram: Kirby-Bauer Troubleshooting Workflow
Caption: Troubleshooting workflow for absent or small zones of inhibition.
Broth Microdilution (MIC) Assay
Issue 2: Inconsistent or variable MIC results.
| Potential Cause | Troubleshooting Step |
| Inoculum Concentration Variability | Precise standardization of the inoculum is critical. An increased inoculum concentration can lead to a higher MIC value. |
| Media Composition | Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) as variations in cation concentration can affect levofloxacin activity. |
| Plate Type and Additives | For certain antibiotics, adsorption to plastic microplates can be an issue. While levofloxacin is less prone to this, consistency in plate type is important. Some compounds may require additives like Tween 80 to prevent adsorption, though this is not standard for levofloxacin.[11] |
| Cross-Contamination | Use aseptic techniques to prevent contamination between wells of different levofloxacin concentrations. |
| Incorrect Incubation Conditions | Incubate at 35°C ± 2°C for 16-20 hours. Deviations in temperature or time can affect bacterial growth and, consequently, the MIC reading.[12] |
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Incubate at 35-37°C until the turbidity is equivalent to a 0.5 McFarland standard.[4]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[9]
-
Disk Application: Aseptically apply a 5 µg levofloxacin disk to the surface of the agar. Ensure the disks are at least 24 mm apart.[4]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[10]
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters.[13]
Broth Microdilution MIC Assay
-
Preparation of Levofloxacin Dilutions: Prepare serial twofold dilutions of levofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14]
-
Inoculum Preparation and Standardization: Prepare an inoculum of the test organism and dilute it in CAMHB to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the levofloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[15]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Result Interpretation: The MIC is the lowest concentration of levofloxacin that completely inhibits visible growth of the organism.[15]
Data Presentation
CLSI Interpretive Criteria for Levofloxacin
The following tables provide the CLSI-recommended breakpoints for interpreting levofloxacin susceptibility testing results. Note that these breakpoints can be updated, so always refer to the latest CLSI M100 document.
Table 1: Disk Diffusion Interpretive Criteria (Zone Diameter in mm)
| Organism | Resistant | Intermediate | Susceptible |
| Enterobacterales | ≤16 | 17-19 | ≥20 |
| Pseudomonas aeruginosa | ≤16 | 17-19 | ≥20 |
| Staphylococcus spp. | ≤15 | 16-18 | ≥19 |
| Enterococcus spp. | ≤13 | 14-16 | ≥17 |
| Streptococcus pneumoniae | ≤16 | 17-19 | ≥20 |
| Based on a 5 µg levofloxacin disk. Breakpoints are subject to change by CLSI. |
Table 2: MIC Interpretive Criteria (µg/mL)
| Organism | Susceptible | Intermediate | Resistant |
| Enterobacterales | ≤0.5 | 1 | ≥2 |
| Pseudomonas aeruginosa | ≤1 | 2 | ≥4 |
| Staphylococcus spp. | ≤1 | 2 | ≥4 |
| Enterococcus spp. | ≤2 | 4 | ≥8 |
| Streptococcus pneumoniae | ≤1 | 2 | ≥4 |
| These breakpoints were updated by CLSI in 2019 for Enterobacterales.[6] |
Diagram: Logical Relationship of Susceptibility Testing
Caption: Workflow for determining bacterial susceptibility to levofloxacin.
References
- 1. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility to levofloxacin predicted from in vitro susceptibility testing results obtained with ciprofloxacin and with ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 6. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. youtube.com [youtube.com]
Overcoming Leualacin (Levofloxacin) resistance in bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome levofloxacin resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of levofloxacin resistance in bacteria?
A1: Bacterial resistance to levofloxacin, a fluoroquinolone antibiotic, primarily occurs through two mechanisms:
-
Target Site Mutations: The most common mechanism involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3][4] These enzymes are the primary targets of levofloxacin, and mutations reduce the drug's binding affinity, rendering it less effective.[1]
-
Overexpression of Efflux Pumps: Bacteria can actively transport levofloxacin out of the cell using efflux pumps.[1][3] Overexpression of genes encoding these pumps, such as SmeDEF and SmeVWX in Stenotrophomonas maltophilia, leads to a decreased intracellular concentration of the antibiotic, allowing the bacteria to survive at higher drug concentrations.[5]
Q2: My levofloxacin-resistant strain shows no mutations in the known target genes. What other resistance mechanisms could be at play?
A2: While target site mutations are common, other mechanisms can contribute to levofloxacin resistance. One significant factor is the overexpression of efflux pumps, which actively remove the antibiotic from the bacterial cell.[6][7] Additionally, plasmid-mediated resistance genes, such as those encoding Qnr proteins, can protect the target enzymes from levofloxacin.[4] It is also possible that novel, uncharacterized resistance mechanisms are present in your strain.
Q3: What are the initial steps to characterize a levofloxacin-resistant bacterial strain in the lab?
A3: A logical first step is to determine the Minimum Inhibitory Concentration (MIC) of levofloxacin for your strain. This will quantify the level of resistance. Subsequently, you can sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes to identify any mutations. To investigate the role of efflux pumps, you can perform the MIC assay in the presence and absence of an efflux pump inhibitor (EPI) like reserpine or verapamil. A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for Levofloxacin
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard). |
| Media composition | Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines, as divalent cations can affect fluoroquinolone activity. |
| Incubation conditions | Strictly adhere to the recommended incubation time (16-20 hours) and temperature (35°C ± 2°C). |
| Contamination of bacterial culture | Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay. |
Issue 2: Efflux Pump Inhibitor (EPI) Fails to Potentiate Levofloxacin Activity
| Possible Cause | Troubleshooting Step |
| EPI is not effective against the specific efflux pump | Different bacteria possess various types of efflux pumps. Test a panel of EPIs with different mechanisms of action. |
| EPI concentration is suboptimal | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain. |
| Resistance is not primarily mediated by efflux pumps | Sequence the target genes (gyrA, gyrB, parC, parE) to check for mutations, which may be the dominant resistance mechanism. |
| The EPI is unstable under experimental conditions | Check the stability of the EPI in your experimental media and incubation conditions. |
Experimental Strategies to Overcome Levofloxacin Resistance
Several advanced strategies are being explored to combat levofloxacin resistance. Below are summaries and key experimental considerations for some of these approaches.
Combination Therapy
Combining levofloxacin with another antibiotic can create a synergistic effect, where the combined activity is greater than the sum of their individual effects.[8] This approach can also reduce the likelihood of resistance emergence.[9]
Table 1: Examples of Levofloxacin Combination Therapies
| Combination Agent | Bacterial Species | Observed Effect | Reference |
| Meropenem | Pseudomonas aeruginosa | Synergistic lowering of the Mutant Prevention Concentration (MPC) | [9] |
| Minocycline, Rifampin | Elizabethkingia anophelis | Delayed emergence of fluoroquinolone resistance | [10] |
| Beta-lactams (e.g., ceftriaxone) | Fluoroquinolone-resistant organisms | Recommended for treating infections | [11] |
Experimental Protocol: Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of levofloxacin and the combination agent in a 96-well microtiter plate. The dilutions should range from well above to well below the known MIC of each drug.
-
Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Nanoparticle-Based Drug Delivery
Encapsulating levofloxacin within nanoparticles can enhance its antibacterial activity and overcome resistance mechanisms.[12][13] Nanoparticles can facilitate the entry of the drug into bacterial cells, bypass efflux pumps, and provide a sustained release of the antibiotic.[14][15]
Table 2: Impact of Nanoparticle Formulation on Levofloxacin Efficacy
| Nanoparticle Type | Bacterial Species | Key Finding | Reference |
| Poly ε-caprolactone (PCL) | Acinetobacter baumannii | 6-12-fold decrease in MIC compared to free levofloxacin. | [12] |
| Chitosan (CS) | Escherichia coli | Delayed emergence of resistant mutants compared to free levofloxacin. | [13] |
| Mesoporous Silica | Various | Enhanced biofilm reduction compared to bare silica nanoparticles. | [16] |
Experimental Protocol: Synthesis of Levofloxacin-Loaded Chitosan Nanoparticles
This protocol describes a common method for preparing levofloxacin-loaded chitosan nanoparticles via ionic gelation.
-
Prepare Chitosan Solution: Dissolve chitosan in an acidic solution (e.g., 1% acetic acid) to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
Add Levofloxacin: Add levofloxacin to the chitosan solution at the desired concentration and stir to mix.
-
Prepare TPP Solution: Prepare a solution of sodium tripolyphosphate (TPP) in deionized water (e.g., 1 mg/mL).
-
Form Nanoparticles: Add the TPP solution dropwise to the chitosan-levofloxacin solution under constant magnetic stirring. Nanoparticles will form spontaneously through ionic gelation.
-
Isolate Nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash and Resuspend: Wash the nanoparticle pellet with deionized water to remove unreacted reagents and resuspend in the desired buffer for further experiments.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug release profile.
References
- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Contribution of Efflux Systems to Levofloxacin Resistance in Stenotrophomonas maltophilia Clinical Strains Isolated in Warsaw, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
- 12. Ciprofloxacin- and levofloxacin-loaded nanoparticles efficiently suppressed fluoroquinolone resistance and biofilm formation in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Combatting Antibiotic-Resistant Bacteria using Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Leualacin (Levofloxacin) stability testing under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for Levalacin (Levofloxacin) stability testing. This guide details experimental protocols, presents data in a clear, comparative format, and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of Levofloxacin?
A1: Levofloxacin is susceptible to degradation under several conditions. The primary factors include:
-
Light: Exposure to UV and visible light can cause significant degradation, particularly in aqueous solutions.[1][2] Photodegradation can lead to the formation of Levofloxacin-N-oxide.[1][3][4]
-
Oxidation: Levofloxacin is highly susceptible to oxidative stress.[5][6]
-
pH: It shows varying stability in acidic and basic conditions. Significant degradation is observed in acidic environments, while it is more stable under basic hydrolysis.[1][5][7]
-
Humidity: Levofloxacin can form solid hydrates, and its physical properties can be altered by ambient humidity.[1][2]
-
Temperature: While generally stable at ambient and refrigerated temperatures when protected from light, elevated temperatures can accelerate degradation.[8]
Q2: What is the primary degradation product of Levofloxacin?
A2: The most commonly identified degradation product of Levofloxacin, particularly under photolytic and oxidative stress, is Levofloxacin-N-oxide.[1][3][4]
Q3: Which analytical method is most suitable for Levofloxacin stability studies?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and validated method for stability-indicating assays of Levofloxacin.[5][6][9][10] This technique can effectively separate Levofloxacin from its degradation products and process-related impurities.[5]
Q4: How should Levofloxacin solutions be stored for short-term use?
A4: To maintain stability, Levofloxacin solutions should be protected from direct daylight.[3][4] When diluted in compatible intravenous fluids to a concentration of 5 mg/mL, it is stable for 72 hours at or below 25°C (77°F) and for 14 days when refrigerated at 5°C (41°F).[7][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A mixture of a buffer (e.g., phosphate or citrate) and an organic solvent (e.g., methanol or acetonitrile) is common. Adjusting the pH can improve the separation of Levofloxacin from its degradation products. |
| Column degradation. | Use a new column or a column with a different stationary phase (e.g., C18). Ensure the mobile phase pH is within the stable range for the column. | |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| System not equilibrated. | Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before injecting samples. | |
| Unexpected degradation or loss of analyte | Contaminated glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. |
| Photodegradation during sample preparation. | Protect samples from light by using amber vials or covering them with aluminum foil. | |
| Mass balance in forced degradation studies is not within the acceptable range (e.g., 99-101%) | Co-elution of degradation products with the main peak. | Optimize the chromatographic method to ensure complete separation of all degradation products. A photodiode array (PDA) detector can be used to check for peak purity. |
| Non-UV active degradation products. | Use a mass spectrometer (LC-MS) to identify and quantify any degradation products that do not have a chromophore. | |
| Volatile degradation products. | Use appropriate analytical techniques to capture and quantify volatile compounds if they are expected. |
Experimental Protocols
Forced Degradation Study of Levofloxacin
This protocol outlines the conditions for inducing degradation of Levofloxacin to assess the stability-indicating properties of an analytical method, as per ICH guidelines.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose the solid drug substance to a high temperature (e.g., 105°C) for a specified period (e.g., 72 hours).
-
Dissolve the heat-stressed sample in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: Inertsil ODS-3V (250 x 4.6mm, 5μm) or equivalent C18 column.[10]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M citric acid monohydrate and 1.0 M ammonium acetate buffer) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 85:15 (v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 293 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Levofloxacin Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | ~10-15% | Impurity B and an unknown impurity[12] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | Minimal Degradation | - |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20-30% | Levofloxacin-N-oxide[5] |
| Thermal | Solid State | 72 hours | 105°C | Minimal Degradation | - |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | - | Ambient | Variable, can be significant | Levofloxacin-N-oxide[3] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Table 2: Stability of Levofloxacin in Different Intravenous Solutions (5 mg/mL)
| Infusion Fluid | Storage Condition | Duration | Stability |
| 0.9% Sodium Chloride | 25°C | 72 hours | Stable |
| 5°C | 14 days | Stable | |
| 5% Dextrose | 25°C | 72 hours | Stable |
| 5°C | 14 days | Stable | |
| 5% Dextrose and 0.9% Sodium Chloride | 25°C | 72 hours | Stable |
| 5°C | 14 days | Stable | |
| Ringer's Solution | Room Temperature (exposed to daylight) | 84 days | ~85% of initial concentration remaining[13] |
Visualizations
Caption: Workflow for Forced Degradation Study of Levofloxacin.
Caption: Factors Influencing Levofloxacin Degradation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CN102351881A - Stable levofloxacin hydrochloride compound - Google Patents [patents.google.com]
- 9. abap.co.in [abap.co.in]
- 10. abap.co.in [abap.co.in]
- 11. reference.medscape.com [reference.medscape.com]
- 12. akjournals.com [akjournals.com]
- 13. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Leualacin (Levofloxacin) MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Levofloxacin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Levofloxacin?
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin disrupts the bacterial DNA synthesis process, leading to bacterial cell death.[2][3]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our Levofloxacin MIC assays. What are the common causes?
Variability in MIC assays can stem from several factors:
-
Inoculum Size: The density of the bacterial suspension used is a critical factor. A higher than intended inoculum can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect." Conversely, a low inoculum may result in falsely low MICs.
-
Growth Medium: The composition of the Mueller-Hinton Broth (MHB) or Agar (MHA), such as cation concentration (Ca²⁺, Mg²⁺), can influence the activity of fluoroquinolones.
-
Incubation Conditions: Variations in incubation time, temperature, and CO₂ levels can affect bacterial growth rates and, consequently, MIC results.
-
Levofloxacin Stock Solution: Improper preparation, storage, or degradation of the Levofloxacin stock solution can lead to inaccurate concentrations in the assay.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of Levofloxacin or inconsistent inoculum addition will directly impact the final MIC value.
-
Endpoint Reading: Subjectivity in determining the lowest concentration with complete visual inhibition of growth can introduce variability, especially with trailing endpoints or "skipped wells".[6][7]
Q3: How do we choose the correct quality control (QC) strains for our Levofloxacin MIC assays?
It is essential to use standardized QC strains as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI). For Levofloxacin, commonly used QC strains and their expected MIC ranges are listed in the table below. Regularly testing these strains helps ensure the validity of your assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Levofloxacin MIC experiments.
Issue 1: QC strain MIC is out of the acceptable range.
-
Possible Cause:
-
Incorrect Inoculum Preparation: The bacterial suspension was not adjusted to the 0.5 McFarland standard.
-
Compromised QC Strain: The QC strain may have mutated or become contaminated.
-
Reagent or Media Issues: The Levofloxacin stock solution may have degraded, or the growth medium may be of poor quality.
-
Incubation Error: The incubator temperature or CO₂ levels were incorrect.
-
-
Troubleshooting Steps:
-
Verify the inoculum density using a spectrophotometer or a McFarland standard.
-
Use a fresh, subcultured QC strain from a reputable source.
-
Prepare a fresh Levofloxacin stock solution and use a new lot of media.
-
Confirm incubator settings and performance.
-
Issue 2: Inconsistent MIC results for the same isolate across different experiments.
-
Possible Cause:
-
Inoculum Effect: Minor variations in the inoculum preparation between experiments.
-
Reading Endpoint Subjectivity: Different technicians may interpret the growth inhibition endpoint differently.
-
Slight Variations in Incubation Time: Inconsistent incubation periods can lead to different stages of bacterial growth.
-
-
Troubleshooting Steps:
-
Standardize the inoculum preparation procedure meticulously. Use a spectrophotometer for greater accuracy.
-
Establish clear, written criteria for reading the MIC endpoint. Have two individuals read the results independently.
-
Ensure a consistent incubation time for all experiments.
-
Issue 3: "Skipped wells" are observed in the microdilution plate.
-
Possible Cause:
-
Pipetting Error: A well may have been missed during the addition of the inoculum.
-
Contamination: Contamination in a single well can lead to unexpected growth.
-
Drug Precipitation: Levofloxacin may have precipitated out of solution at higher concentrations.
-
-
Troubleshooting Steps:
-
Review pipetting techniques and ensure all wells are properly inoculated.
-
Examine the well for any signs of contamination.
-
Check the solubility of Levofloxacin in the chosen solvent and media.
-
Data Presentation
| Quality Control Strain | ATCC Number | Levofloxacin MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008 - 0.06 |
| Pseudomonas aeruginosa | 27853 | 0.25 - 2.0 |
| Staphylococcus aureus | 29213 | 0.03 - 0.25 |
| Enterococcus faecalis | 29212 | 0.25 - 2.0 |
| Streptococcus pneumoniae | 49619 | 0.5 - 2.0 |
Note: These ranges are subject to change and should be verified against the latest CLSI M100 document.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Following CLSI M07)
-
Preparation of Levofloxacin Stock Solution:
-
Prepare a stock solution of Levofloxacin at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water or 0.1 N NaOH).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below.
-
-
Preparation of Levofloxacin Dilutions:
-
Perform serial two-fold dilutions of the Levofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the Levofloxacin dilutions.
-
Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Levofloxacin that completely inhibits visible bacterial growth.
-
Protocol 2: Disk Diffusion Assay (Following CLSI M02)
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in steps 3a-c of the Broth Microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.
-
-
Application of Levofloxacin Disk:
-
Aseptically apply a 5 µg Levofloxacin disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI.
-
Mandatory Visualizations
Caption: Levofloxacin's mechanism of action targeting bacterial DNA replication.
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Decision tree for troubleshooting variable Levofloxacin MIC results.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Levofloxacin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the bioavailability of Levofloxacin and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of Levofloxacin and its derivatives?
A1: The primary challenges include:
-
Poor Aqueous Solubility: While Levofloxacin is classified as a BCS Class I drug (high solubility/high permeability), some of its derivatives may exhibit lower solubility, impacting dissolution and absorption.[1][2]
-
Chelation: Levofloxacin contains a carboxylic acid group that can form insoluble chelates with multivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) found in food, antacids, and supplements. This significantly reduces its absorption.[3][4]
-
Efflux Pumps: As a substrate for various bacterial and mammalian efflux pumps (e.g., P-glycoprotein), Levofloxacin can be actively transported out of cells, reducing its intracellular concentration and overall bioavailability.[5][6][7][8][9]
-
First-Pass Metabolism: Although minimal for Levofloxacin itself, derivatives may be more susceptible to first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[10]
Q2: What are the main strategies to enhance the bioavailability of Levofloxacin derivatives?
A2: Key strategies include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating Levofloxacin derivatives in nanoparticles (e.g., polymeric nanoparticles like PLGA, lipid-based nanocarriers, and niosomes) can protect the drug from degradation, improve solubility, and provide controlled release, thereby enhancing bioavailability.[5][6][11][12]
-
Prodrugs: Modifying the chemical structure of Levofloxacin to create a prodrug can mask the functional groups responsible for chelation. These prodrugs are designed to be inactive and are converted to the active Levofloxacin form in the body.
-
Formation of New Salts: Creating new salt forms of Levofloxacin with specific counter-ions can improve its physicochemical properties, such as stability and dissolution rate, leading to better absorption.
Troubleshooting Guides
Nanoparticle Formulation
Q1: My Levofloxacin-loaded nanoparticles show low encapsulation efficiency (EE). What are the possible causes and solutions?
A1: Low encapsulation efficiency is a common issue. Here are some potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Drug Leakage into the External Phase | Optimize the solvent system. For hydrophilic drugs like Levofloxacin, using a double emulsion (w/o/w) solvent evaporation method can improve encapsulation within a hydrophobic polymer like PLGA.[13][14] |
| Poor Drug-Polymer Interaction | Select a polymer with which Levofloxacin has a higher affinity. For instance, the positive charge of chitosan can interact favorably with the negatively charged Levofloxacin at certain pH values, potentially increasing EE.[13][14] |
| Inappropriate pH | The solubility and charge of Levofloxacin are pH-dependent. Adjusting the pH of the aqueous phases during nanoparticle preparation can significantly impact EE. Experiment with different pH values to find the optimal condition for your specific derivative and polymer system.[1] |
| High Drug Loading | Attempting to load too much drug can lead to saturation and reduced EE. Try reducing the initial drug concentration. |
| Inadequate Stirring/Homogenization Speed | The energy input during emulsification affects nanoparticle formation and drug entrapment. Optimize the stirring or sonication parameters to achieve a stable emulsion and efficient encapsulation.[13] |
Q2: The particle size of my nanoparticles is too large, and the Polydispersity Index (PDI) is high (>0.3). How can I resolve this?
A2: A large particle size and high PDI indicate a non-uniform and potentially unstable formulation. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Polymer Concentration | High polymer concentration can lead to increased viscosity of the organic phase, resulting in larger particles. Try decreasing the polymer concentration. |
| Surfactant Concentration | Insufficient surfactant can lead to droplet coalescence and the formation of larger particles. Conversely, excessive surfactant can also affect particle size. Optimize the concentration of the stabilizing agent (e.g., PVA, Pluronic F-68). |
| Homogenization/Sonication Parameters | Inadequate energy input during emulsification can result in large, polydisperse particles. Increase the homogenization speed or sonication power/time. However, excessive energy can sometimes lead to particle aggregation.[2] |
| Solvent Evaporation Rate | A very rapid evaporation of the organic solvent can lead to the formation of irregular and larger particles. Control the evaporation rate by adjusting the temperature or pressure. |
| Aggregation | Nanoparticles may aggregate after formation. Ensure adequate surface charge (zeta potential) for electrostatic stabilization or use steric stabilizers. Purification steps like centrifugation can help remove aggregates.[10] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Levofloxacin-Loaded Nanoparticles vs. Conventional Formulation in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | t½ (h) | Reference |
| Free Levofloxacin | 8.60 - 10.80 | 0.50 - 1.25 | 54.41 - 69.44 | 5.02 - 9.06 | [15] |
| Levofloxacin Niosomes | Significantly Higher | - | Significantly Higher | - | [16] |
| Levofloxacin PLGA Nanoparticles | - | - | Sustained release for 4 days | - | [17] |
Note: Specific numerical values for Cmax, AUC, and t1/2 for all nanoparticle formulations were not consistently available in a directly comparable format across the reviewed literature. The table reflects the reported improvements.
Experimental Protocols
Protocol 1: Preparation of Levofloxacin-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation (w/o/w)
Materials:
-
Levofloxacin hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Prepare the internal aqueous phase (w1): Dissolve a specific amount of Levofloxacin in deionized water.
-
Prepare the organic phase (o): Dissolve a known amount of PLGA in DCM.
-
First Emulsification (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or probe sonicator to form a primary water-in-oil emulsion.
-
Prepare the external aqueous phase (w2): Dissolve PVA in deionized water to create a stabilizer solution.
-
Second Emulsification (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize or sonicate again to form a double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS)
-
Levofloxacin formulation and control compounds
-
TEER meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value above a predetermined threshold indicates a suitable monolayer for the assay.
-
Permeability Study: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the Levofloxacin formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability (absorptive direction). c. For B-to-A permeability (efflux direction), add the formulation to the basolateral side and fresh HBSS to the apical side.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
Sample Analysis: Quantify the concentration of Levofloxacin in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests that the compound is a substrate for active efflux.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux pump effects on levofloxacin resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles | Semantic Scholar [semanticscholar.org]
- 15. journal.unair.ac.id [journal.unair.ac.id]
- 16. Pharmacokinetics of Levofloxacin Entrapped in Non-Ionic Surfactant Vesicles (Niosomes) in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization, in vitro-in vivo evaluation, and short-term tolerability of novel levofloxacin-loaded PLGA nanoparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Leualacin (Levofloxacin) dosage for animal infection models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Levofloxacin (Leualacin) in animal infection models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine an appropriate starting dose of Levofloxacin for my animal model?
A1: Determining the initial dose requires considering the target human dose, the animal species, and the specific pathogen. Doses in animal models are often higher than human doses to achieve equivalent plasma concentrations (AUC or Cmax). For instance, in a murine model for tuberculosis, a 250 mg/kg dose given every 12 hours was found to be equivalent to a 1,000 mg/day dose in humans.[1][2] In a rat model of Staphylococcus aureus foreign-body infection, a 50 mg/kg/day dose mimicked a 500 mg/day human dose, while 100 mg/kg/day mimicked a 750-1,000 mg/day dose.[3][4] Always start with a literature review for your specific model and pathogen and adjust based on pilot studies.
Q2: My Levofloxacin treatment is not effective in my infection model. What are the potential causes?
A2: Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The dose may be too low to achieve the necessary therapeutic exposure at the site of infection. The bactericidal activity of Levofloxacin is concentration-dependent, making the peak concentration (Cmax) and the Area Under the Curve (AUC) critical pharmacokinetic parameters.[5]
-
Bacterial Resistance: The bacterial strain may have pre-existing resistance to fluoroquinolones. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of Levofloxacin for your specific bacterial isolate before starting in vivo experiments.[2][6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosing schedule may not be optimal. The AUC/MIC ratio is a key predictor of Levofloxacin's efficacy.[1][3] For P. aeruginosa pneumonia in mice, specific AUC/MIC ratios were required for bacterial killing, with ratios of 31.2, 62.8, and 127.6 needed for 1-, 2-, and 3-log kills, respectively.[7]
-
Biofilm Formation: In models like foreign-body or device-related infections, bacteria can form biofilms that are tolerant to antibiotics.[3][4] Higher doses may be required in these scenarios.
-
Drug Administration Issues: Improper administration (e.g., incorrect gavage technique) can lead to variability in drug absorption.
Q3: How can I minimize the risk of antibiotic resistance developing during my experiment?
A3: Emergence of resistance is often seen at lower drug exposure levels.[7] To minimize this risk:
-
Use an Optimal Dose: Ensure the dosage is high enough to achieve a therapeutic AUC/MIC ratio. In a P. aeruginosa pneumonia model, resistance emerged at the two lowest doses studied (50 mg/kg and 100 mg/kg).[7]
-
Sufficient Treatment Duration: Treat for a long enough period to eradicate the bacterial population.
-
Combination Therapy: For some serious infections, especially with pathogens like P. aeruginosa, combination therapy with another class of antibiotic may be considered to improve outcomes and reduce resistance risk.[8][9]
Q4: Should I use a single daily dose or a divided (e.g., twice daily) dosing regimen?
A4: The choice depends on the drug's half-life in the specific animal model and the target PK/PD index. Levofloxacin has a relatively long half-life of 6-8 hours.[10][11] While many studies use single daily doses[3][12], others have found success with divided doses. For example, a study on inhalational anthrax in mice showed that dosing every 6 or 12 hours provided significantly better protection than once-daily dosing of the same total daily amount.[13] Similarly, a tuberculosis model in mice used a twice-daily (q12h) regimen.[1][2] The optimal schedule should be one that maintains the drug concentration above the MIC for a sufficient period and achieves the target AUC/MIC ratio.
Q5: What are some common adverse effects of Levofloxacin observed in animal models?
A5: High doses of Levofloxacin can lead to adverse effects. In studies with rats and mice, symptoms of acute toxicity after a single high dose included decreased motor activity, ataxia (loss of coordination), tremors, and convulsions.[10] Fluoroquinolones have also been associated with arthropathy (joint disease) in immature animals.[14] Researchers should monitor animals for any signs of distress or adverse reactions, especially when testing higher dose ranges.
Data Presentation: Dosage & Pharmacokinetics
Table 1: Summary of Levofloxacin Dosages in Murine (Mouse) Models
| Pathogen | Mouse Strain | Dosage Regimen | Route | Key Finding / Efficacy | Human Dose Equivalent | Reference(s) |
| Mycobacterium tuberculosis | BALB/c | 250 mg/kg q12h | Oral | Reduced lung bacillary load. | 1,000 mg/day | [1][2] |
| Mycobacterium tuberculosis | BALB/c | 500 mg/kg q12h | Oral | Reduced lung bacillary load; did not show significant benefit over 250 mg/kg dose. | >1,500 mg/day | [1][2] |
| Pseudomonas aeruginosa (Pneumonia) | Not Specified | 50 - 400 mg/kg (single dose) | IP | Dose-dependent bacterial killing in lungs. Resistance emerged at ≤100 mg/kg. | Not specified | [7] |
| Pseudomonas aeruginosa (Septicemia) | Not Specified | 2.09 - 16.98 mg/kg (ED50) | Oral | Effective in treating lethal systemic infections. | Not specified | [6][15] |
| Staphylococcus aureus (Pyelonephritis) | Not Specified | 20 - 160 mg/kg/day (once or twice daily) | Oral | Superior to ciprofloxacin in eradicating S. aureus from kidneys. | Not specified | [12] |
Table 2: Summary of Levofloxacin Dosages in Rat Models
| Pathogen / Model | Rat Strain | Dosage Regimen | Route | Key Finding / Efficacy | Human Dose Equivalent | Reference(s) |
| S. aureus (Foreign-Body Infection) | Not Specified | 50 mg/kg/day | Not Specified | Significant decrease in bacterial count (-1.24 log CFU). | 500 mg/day | [3][4] |
| S. aureus (Foreign-Body Infection) | Not Specified | 100 mg/kg/day | Not Specified | Most active therapy; greater bacterial reduction (-2.26 log CFU). | 750 - 1,000 mg/day | [3][4] |
| Yersinia pestis (Pneumonic Plague) | Not Specified | Various | i.p., i.n., p.o., i.m. | 100% protective if administered within 42 hours post-infection. | Not specified | [16] |
| Nociceptive Alteration Model | Wistar | Equivalent to human pneumonia dose | Not Specified | Induced significant nociceptive alterations after seven days. | Pneumonia treatment dose | [17] |
Experimental Protocols & Methodologies
Protocol 1: Murine Model of Pseudomonas aeruginosa Pneumonia
This protocol is adapted from methodologies used in efficacy studies.[7]
-
Animal Preparation: Use specific pathogen-free mice. Induce neutropenia if required for the model by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg) on days -4 and -1 relative to infection.
-
Infection: Anesthetize mice and infect them via the intranasal route with a specific inoculum of P. aeruginosa (e.g., 2 x 10⁷ CFU in 20 µL). Confirm the inoculum density by quantitative cultures.
-
Baseline Assessment: At a set time post-infection (e.g., 5 hours), humanely sacrifice a cohort of mice to determine the baseline bacterial load in the lungs.
-
Drug Administration: Administer Levofloxacin via the desired route (e.g., intraperitoneal injection). Doses can range from 50 to 400 mg/kg to evaluate the dose-response relationship.
-
Endpoint Analysis: At 24 hours post-treatment initiation, humanely sacrifice all remaining mice. Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions.
-
Quantification: Plate the homogenates on appropriate agar (e.g., drug-free agar) to enumerate bacterial colonies (CFU/g of lung tissue). Incubate plates at 35°C for 48-72 hours.
-
Pharmacokinetic Analysis (Optional): In a satellite group of infected animals, collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 360 min) after a single dose to determine plasma drug concentrations and calculate PK parameters like AUC and Cmax.
Protocol 2: Rat Model of S. aureus Foreign-Body Infection
This protocol is based on the tissue cage infection model.[3]
-
Device Implantation: Surgically implant sterile, perforated tissue cages subcutaneously in the backs of rats. Allow a healing period of at least two weeks for the cages to be encapsulated by fibrous tissue.
-
Infection: Inoculate the tissue cages with a suspension of a clinical isolate of methicillin-susceptible S. aureus.
-
Treatment Initiation: Begin antibiotic treatment after allowing the infection to establish (e.g., 7 days post-inoculation).
-
Drug Administration: Administer Levofloxacin daily at doses designed to mimic human exposures (e.g., 50 mg/kg/day and 100 mg/kg/day). Include control groups (e.g., no treatment, vehicle control) and potentially other antibiotic comparator groups.
-
Sampling: Periodically aspirate fluid from the tissue cages to monitor bacterial counts throughout the treatment period.
-
Endpoint Analysis: After the full course of therapy (e.g., 4 days), aspirate the final fluid volume from the cages. Perform quantitative cultures to determine the final bacterial load (log10 CFU/mL).
-
Data Analysis: Compare the change in bacterial counts from baseline among all treatment and control groups to determine the in vivo efficacy of each regimen.
Visualizations: Workflows and Mechanisms
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical workflow for refining Levofloxacin dosage.
Caption: Mechanism of action of Levofloxacin in bacteria.
References
- 1. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of High Doses of Levofloxacin in Experimental Foreign-Body Infection by Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of high doses of levofloxacin in experimental foreign-body infection by methicillin-susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nexus Academic Publishers (NAP) [nexusacademicpublishers.com]
- 15. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Analysis of Newly Synthesized Leualacin (Levofloxacin) Analogs and Their Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of newly synthesized Leualacin (Levofloxacin) analogs against standard Levofloxacin and other common antibiotics. The data presented is compiled from recent studies to offer an objective evaluation of the performance of these novel compounds, supported by detailed experimental protocols and visual representations of the underlying mechanisms of action.
Comparative Antibacterial Activity
The antibacterial efficacy of a novel Levofloxacin analog, designated ZY6a, was evaluated against various Gram-positive and Gram-negative bacteria. The results, as determined by Minimum Inhibitory Concentration (MIC) assays, indicate a significant enhancement in antibacterial activity compared to the parent compound, Levofloxacin, and other commonly used antibiotics. One study highlighted that ZY6a was found to be 2 to 16 times more active than levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.[1][2]
Below is a summary of the comparative MIC values (in µg/mL). Lower MIC values indicate greater antibacterial potency.
| Antibiotic/Analog | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| This compound (ZY6a) | [Data Not Available in Abstract] | [Data Not Available in Abstract] |
| Levofloxacin | 0.5 - 2.0 | 1.0 - 8.0 |
| Ciprofloxacin | 0.25 - 2.0 | 0.5 - 4.0 |
| Gentamicin | 0.5 - 4.0 | 1.0 - 8.0 |
| Amoxicillin | >64 | >64 |
Note: Specific MIC values for ZY6a were not available in the reviewed abstracts, but its activity is reported to be significantly higher than Levofloxacin. Further consultation of the full-text article by Zhang et al. is recommended for precise quantitative data.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in determining the antibacterial activity of the synthesized analogs.
Minimum Inhibitory Concentration (MIC) Assay via Agar Dilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare stock solutions of the test compounds (this compound analogs, Levofloxacin, etc.) in a suitable solvent.
-
Agar Medium: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Bacterial Inoculum: Culture the test bacteria overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
b. Procedure:
-
Cool the sterile MHA to 45-50°C.
-
Prepare a series of twofold dilutions of each antimicrobial agent in sterile tubes.
-
Add a defined volume of each antimicrobial dilution to molten MHA to achieve the final desired concentrations.
-
Pour the agar-antimicrobial mixtures into sterile Petri dishes and allow them to solidify.
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Zone of Inhibition Assay via Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
a. Preparation of Materials:
-
Filter Paper Disks: Sterile filter paper disks (6 mm in diameter).
-
Antimicrobial Solutions: Prepare solutions of the test compounds at a known concentration.
-
Agar Plates: Prepare MHA plates as described for the MIC assay.
-
Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and use a sterile cotton swab to evenly streak the entire surface of the MHA plate to create a bacterial lawn.
b. Procedure:
-
Impregnate the sterile filter paper disks with a standard volume of the antimicrobial solution.
-
Allow the disks to dry under aseptic conditions.
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated MHA plates.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition (clear area) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in the validation of these new antibacterial agents, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for validating the antibacterial activity of newly synthesized this compound analogs.
References
Comparing the efficacy of Leualacin (Levofloxacin) vs. Ciprofloxacin against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent fluoroquinolones, Levofloxacin and Ciprofloxacin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a comprehensive analysis based on in vitro and in vivo experimental data, detailing susceptibility profiles, bactericidal activity, and the propensity for resistance development.
Executive Summary
Both Levofloxacin and Ciprofloxacin are important therapeutic options for P. aeruginosa infections. While Ciprofloxacin often exhibits greater in vitro potency with lower Minimum Inhibitory Concentrations (MICs), Levofloxacin's pharmacokinetic profile, particularly its higher area under the serum concentration-time curve (AUC), can compensate for this difference.[1][2] Studies suggest that the AUC/MIC ratio is a key predictor of clinical efficacy, and at equivalent ratios, the two drugs demonstrate comparable activity against P. aeruginosa.[1][2] However, some evidence indicates that prior use of Levofloxacin may be a more significant risk factor for the development of quinolone-resistant P. aeruginosa compared to Ciprofloxacin.[3][4]
In Vitro Susceptibility
The in vitro activity of Levofloxacin and Ciprofloxacin against P. aeruginosa is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Ciprofloxacin generally demonstrates lower MIC values than Levofloxacin against P. aeruginosa, indicating greater in vitro potency.[1][5] However, the susceptibility can vary significantly among different clinical isolates.
| Metric | Levofloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Source(s) |
| MIC Range (General) | 0.5 - >512 | 0.12 - 256 | [5][6] |
| MIC50 (Representative Study) | Not explicitly stated in search results | 64 | [7] |
| MIC90 (Representative Study) | Not explicitly stated in search results | ≥256 | [7] |
| Susceptibility Breakpoint (EUCAST) | ≥1 | ≥0.5 | [8] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary between studies and geographical locations.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. For fluoroquinolones, the MBC is often close to the MIC, indicating bactericidal activity. Time-kill curve analyses have shown that Levofloxacin can exhibit greater bactericidal activity than Ciprofloxacin against some clinical isolates of P. aeruginosa.[9] One study found that Levofloxacin achieved bactericidal activity at all tested concentrations (1x, 2x, and 4x MIC), while Ciprofloxacin and Ofloxacin required a concentration of 4x MIC to be bactericidal.[10][11]
In Vivo Efficacy
Animal models provide crucial insights into the clinical potential of antibiotics. Studies in murine models of systemic P. aeruginosa infection have demonstrated that Levofloxacin is nearly as effective as Ciprofloxacin.[5]
| Animal Model | Metric | Levofloxacin (mg/kg) | Ciprofloxacin (mg/kg) | Source(s) |
| Murine Septicemia (1h post-infection) | Effective Dose 50% (ED50) Range | 2.09 - 13.80 | 2.34 - 11.22 | [5] |
| Murine Septicemia (1 & 3h post-infection) | Effective Dose 50% (ED50) Range | 3.71 - 16.98 | 2.95 - 13.18 | [5] |
In a guinea pig model of experimental pneumonia with a biofilm-forming P. aeruginosa strain, high-dose Levofloxacin (60 mg/kg) showed significant therapeutic efficacy in late-stage infections, whereas Ciprofloxacin did not show a substantial effect at a lower dose.[12]
Pharmacodynamics: The AUC/MIC Ratio
A critical parameter for predicting the efficacy of fluoroquinolones is the ratio of the Area Under the Concentration-Time Curve (AUC) to the MIC. While Ciprofloxacin has greater in vitro activity (lower MIC), Levofloxacin typically has a higher AUC for an equivalent dose.[1][2] Research indicates that Levofloxacin and Ciprofloxacin have equivalent activity against P. aeruginosa at comparable AUC/MIC ratios.[1][2] An AUC(0-24)/MIC ratio of 125 was found to produce 85.4% of the maximal response for Levofloxacin and 81.5% for Ciprofloxacin.[1][2]
Resistance Development
A significant concern with fluoroquinolone use is the emergence of resistance in P. aeruginosa. Resistance can develop through mutations in the target enzymes, DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), or through the overexpression of efflux pumps.[6] Some clinical studies have suggested that the use of Levofloxacin is more strongly associated with the isolation of quinolone-resistant P. aeruginosa than the use of Ciprofloxacin.[3][6] In one study, Levofloxacin required fewer passages to reach resistance breakpoints in 10 out of 19 isolates compared to Ciprofloxacin.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][13]
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture of P. aeruginosa. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Antibiotic Dilution: Serial twofold dilutions of Levofloxacin and Ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
-
Subculturing: A small aliquot (e.g., 10-100 µL) is taken from each well of the microtiter plate that showed no visible growth in the MIC assay.
-
Plating: The aliquot is spread onto an antibiotic-free agar medium (e.g., Mueller-Hinton agar).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Fluoroquinolone mechanism of action and resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosa assessed by combining antibiotic exposure and bacterial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Levofloxacin and Ciprofloxacin on the Risk for Isolation of Quinolone-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 7. Plasmid-Mediated Fluoroquinolone Resistance in Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bactericidal activity of levofloxacin and ciprofloxacin on clinical isolates of different phenotypes of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
- 12. journals.asm.org [journals.asm.org]
- 13. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levofloxacin and Moxifloxacin: Mechanisms, Potency, and Methodologies
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin and Moxifloxacin are synthetic, broad-spectrum antibacterial agents belonging to the fluoroquinolone class. They exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3] Levofloxacin, the S-(-) isomer of ofloxacin, is a third-generation fluoroquinolone, while Moxifloxacin, characterized by a C8-methoxy group, is a fourth-generation fluoroquinolone.[1][4] This structural difference significantly influences their spectrum of activity, potency, and interaction with bacterial targets.
This guide provides an objective, data-driven comparison of the mechanisms of action of Leualacin (Levofloxacin) and Moxifloxacin, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for all fluoroquinolones is the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[3][4][5] These enzymes are vital for managing DNA topology during replication, transcription, and repair. By binding to and stabilizing the enzyme-DNA complex after the DNA strands have been cleaved, fluoroquinolones prevent the re-ligation of the strands, leading to double-strand DNA breaks and subsequent cell death.[2][3]
A critical distinction between Levofloxacin and Moxifloxacin lies in their preferential targets and the implications for potency and resistance development.
-
Levofloxacin: In many Gram-positive bacteria, such as Streptococcus pneumoniae, Levofloxacin primarily targets topoisomerase IV.[6] In contrast, its main target in Gram-negative bacteria is DNA gyrase. This single-target preference means that a single mutation in the primary target enzyme can lead to clinically significant resistance.[6]
-
Moxifloxacin: Moxifloxacin exhibits a more balanced, dual-targeting mechanism. It potently inhibits both DNA gyrase and topoisomerase IV in pathogens like S. pneumoniae.[6][7] This dual action is a significant advantage; for high-level resistance to emerge, bacteria often need to acquire mutations in the genes for both target enzymes.[6] This characteristic contributes to Moxifloxacin's higher potency against Gram-positive bacteria and strains that have developed resistance to other fluoroquinolones.[6][7]
Comparative In Vitro Activity
The structural and mechanistic differences between Levofloxacin and Moxifloxacin translate into distinct in vitro potency profiles. Moxifloxacin generally demonstrates superior activity against Gram-positive organisms, especially S. pneumoniae, while both agents are highly effective against many Gram-negative bacteria.[8]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Levofloxacin and Moxifloxacin
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Gram-Positive | ||||
| Streptococcus pneumoniae | Levofloxacin | 1.0 | 1.0 - 2.0 | [6][9] |
| Moxifloxacin | 0.12 - 0.25 | 0.19 - 0.25 | [6][9] | |
| Staphylococcus aureus | Levofloxacin | - | - | [8][10] |
| Moxifloxacin | - | - | [8][10] | |
| Gram-Negative | ||||
| Klebsiella pneumoniae | Levofloxacin | 0.094 | >4 | [11] |
| Moxifloxacin | 0.064 | >4 | [11] | |
| Pseudomonas aeruginosa | Levofloxacin | ≥32 | ≥32 | [11] |
| Moxifloxacin | ≥32 | ≥32 | [11] | |
| Stenotrophomonas maltophilia | Levofloxacin | 1.5 | >32 | [11] |
| Moxifloxacin | 0.75 | 8 | [11] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is aggregated from multiple studies; ranges may reflect different isolate populations. Moxifloxacin shows markedly better activity against S. aureus and S. epidermidis compared to levofloxacin.[8] For K. pneumoniae, the MIC50 values are similar, suggesting comparable bacteriostatic activity against susceptible strains.[11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth macrodilution method for determining the MIC of an antimicrobial agent.[10]
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of Levofloxacin or Moxifloxacin. Create a series of twofold serial dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for Gram-negatives, Todd-Hewitt Broth for Gram-positives).[10]
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test tube.[10]
-
Incubation: Add the standardized inoculum to each tube containing the antimicrobial dilutions. Include a positive control tube (broth + inoculum, no drug) and a negative control tube (broth only). Incubate all tubes under appropriate atmospheric conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that results in no visible growth (turbidity) after incubation.[10]
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[12][13]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed circular plasmid DNA (substrate), purified DNA gyrase enzyme, and ATP.
-
Inhibitor Addition: Add varying concentrations of Levofloxacin or Moxifloxacin to the reaction tubes. Include a no-drug control (positive enzyme activity) and a no-enzyme control (substrate only).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA intercalating agent.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.
-
Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA form and an increase in the slower-migrating relaxed form. The IC₅₀ (concentration causing 50% inhibition) can be determined.
Bacterial Cellular Uptake Assay
This protocol outlines a method to quantify the accumulation of fluoroquinolones inside bacterial cells.[14][15]
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.7). Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).[14]
-
Uptake Initiation: Equilibrate the cell suspension at 37°C. Initiate the uptake by adding the fluoroquinolone (Levofloxacin or Moxifloxacin) to a final concentration (e.g., 20 mg/L).[14]
-
Sampling: At various time points (e.g., 1, 5, 15, 30 minutes), withdraw aliquots of the cell suspension.
-
Separation: Immediately separate the bacterial cells from the drug-containing medium. This is typically done by centrifugation through a layer of silicone oil to rapidly pellet the cells while leaving the extracellular medium on top.
-
Cell Lysis and Quantification: Remove the supernatant and oil. Lyse the bacterial pellet (e.g., with a detergent or acid). Quantify the intracellular drug concentration using a suitable method. A fluorometric assay can be used, as the quinolone nucleus is naturally fluorescent.[16] Alternatively, a microbiological agar diffusion bioassay can be performed by extrapolating the zone of inhibition from the cell lysate against a standard curve.[14]
-
Data Normalization: Express the intracellular drug concentration relative to the bacterial dry weight or protein content (e.g., ng of quinolone/mg of bacteria).[14]
Conclusion
While both Levofloxacin and Moxifloxacin are effective fluoroquinolones that function by inhibiting bacterial DNA synthesis, they exhibit crucial differences in their molecular mechanisms and activity spectra. Moxifloxacin's balanced, dual-targeting of both DNA gyrase and topoisomerase IV provides a significant advantage, particularly against Gram-positive pathogens like S. pneumoniae.[6][7] This mechanism results in greater in vitro potency and may present a higher barrier to the development of resistance compared to Levofloxacin, which can be overcome by a single mutation in its primary target.[6][17] These distinctions are critical for drug development professionals in designing new agents and for researchers investigating the nuances of antimicrobial resistance. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other novel antimicrobial compounds.
References
- 1. youtube.com [youtube.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 6. Pharmacodynamics of Moxifloxacin and Levofloxacin at Simulated Epithelial Lining Fluid Drug Concentrations against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Uptake of Ozenoxacin and Other Quinolones in Gram-Positive Bacteria [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorometric assay for fleroxacin uptake by bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative antibacterial effects of moxifloxacin and levofloxacin on Streptococcus pneumoniae strains with defined mechanisms of resistance: impact of bacterial inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Levofloxacin and Other Fluoroquinolones
This guide provides a detailed comparison of cross-resistance patterns between levofloxacin and other members of the fluoroquinolone class of antibiotics. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual summaries of underlying mechanisms to support further research and development.
Introduction to Fluoroquinolone Resistance
Fluoroquinolones are a critical class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The widespread use of these agents in both human and veterinary medicine has unfortunately led to a rapid increase in bacterial resistance.[3] Resistance typically develops in a step-wise manner, where sequential mutations accumulate, leading to progressively higher levels of resistance.[4] Understanding the patterns of cross-resistance—where resistance to one fluoroquinolone confers resistance to others in the class—is crucial for effective clinical use and the development of new agents that can overcome existing resistance mechanisms.[5]
Mechanisms of Cross-Resistance
Cross-resistance among fluoroquinolones is common and stems from shared mechanisms of action and resistance.[5] The primary mechanisms are:
-
Target Site Mutations: The most significant mechanism involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[5][6] In Gram-negative bacteria like E. coli, DNA gyrase is the primary target, while in Gram-positive bacteria such as S. pneumoniae, topoisomerase IV is often the initial target.[2][7] An accumulation of mutations in these regions reduces the binding affinity of fluoroquinolones, rendering them less effective.[3] High-level resistance often requires mutations in both target enzymes.[8][9]
-
Reduced Intracellular Concentration: Bacteria can limit the intracellular accumulation of fluoroquinolones through two main strategies:
-
Efflux Pump Overexpression: Active efflux pumps, such as AcrAB-TolC in E. coli, NorA in staphylococci, and MexAB-OprM in P. aeruginosa, can actively transport fluoroquinolones out of the bacterial cell.[5][7][10] Overexpression of these pumps often leads to low-level resistance to a broad range of antibiotics, not just fluoroquinolones.[1]
-
Decreased Permeability: Mutations that alter or reduce the expression of outer membrane porin proteins can limit the entry of fluoroquinolones into Gram-negative bacteria.[3][5]
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids provides another route for resistance dissemination.[3] These genes can produce proteins that protect DNA gyrase, modify the antibiotic, or encode for efflux pumps.[3] While PMQR often confers only low-level resistance, it can facilitate the selection of higher-level mutational resistance.[3]
Because these mechanisms are not specific to a single drug, they typically result in decreased susceptibility across the entire fluoroquinolone class.[11]
Comparative Analysis of Cross-Resistance: Quantitative Data
The extent of cross-resistance can vary between different fluoroquinolones and bacterial species. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating these patterns.
Table 1: Comparative MICs (μg/mL) for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates
| Fluoroquinolone | MIC for Susceptible Control (ATCC 25922) | MIC Range for Resistant Isolates | Normalized Resistance Increase (n-fold) |
|---|---|---|---|
| Ciprofloxacin | 0.015 | 10 - 500 | >33,000-fold |
| Levofloxacin | 0.03 | 10 - 200 | >6,600-fold |
| Gatifloxacin | 0.015 | up to 300 | >20,000-fold |
| Norfloxacin | 0.06 | 50 - ≥1,000 | >16,600-fold |
Data synthesized from a study on E. coli clinical isolates, which found that while MICs for susceptible strains varied only slightly, resistant isolates showed large differences in MICs for different drugs.[11] The study noted statistically significant similarities between the MICs of gatifloxacin and levofloxacin.[11]
Table 2: Induction of Cross-Resistance in Pseudomonas aeruginosa
| Induction Agent | Pre-Induction MIC (μg/mL) | Post-Induction MIC (μg/mL) | Fold Increase in Median MIC |
|---|---|---|---|
| Ciprofloxacin | |||
| vs. Ciprofloxacin | <0.0625 - 0.25 | 16 - 256 | 256-fold |
| vs. Levofloxacin | 0.25 - 0.5 | 1 - 64 | 128-fold |
| Levofloxacin | |||
| vs. Levofloxacin | 0.25 - 0.5 | 16 - 256 | 64-fold |
| vs. Ciprofloxacin | <0.0625 - 0.25 | 1 - 32 | 128-fold |
This study demonstrated that inducing resistance with either ciprofloxacin or levofloxacin in P. aeruginosa clinical isolates leads to significant cross-resistance against the other agent.[10] Exposure to either drug resulted in mutants with resistance to both.[10]
Table 3: Cross-Resistance in Levofloxacin-Resistant Streptococcus pneumoniae
| Levofloxacin Resistance Level | Levofloxacin MIC (mg/L) | Delafloxacin MIC (mg/L) | Key Mutations Observed |
|---|---|---|---|
| Susceptible | ≤2 | ≤0.008 | None in QRDRs |
| Low-Level Resistant | 3 - 12 | <0.12 | Single mutations in gyrA or parC |
| High-Level Resistant | >32 | ≥0.12 (in 24% of isolates) | Two to four mutations, often in both gyrA and parC |
A study on invasive S. pneumoniae isolates showed that high-level levofloxacin resistance was associated with an accumulation of mutations in both ParC and GyrA.[8] Cross-resistance to the newer fluoroquinolone, delafloxacin, was observed in isolates with simultaneous mutations in both target genes.[8]
Experimental Protocols for Studying Cross-Resistance
The following protocols are representative of the methodologies used in the cited cross-resistance studies.
Protocol 1: Antimicrobial Susceptibility Testing (AST)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
-
Method: Broth microdilution or gradient diffusion (E-test) are standard methods.[10][12] For broth microdilution, serial two-fold dilutions of the antibiotic are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from an overnight culture. This is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Induction of Resistance
This protocol is designed to select for resistant mutants through continuous exposure to a fluoroquinolone.
-
Baseline MIC: Determine the initial MIC of the parental bacterial isolate for the selected fluoroquinolone as described in Protocol 1.
-
Selective Plating: Inoculate the isolate onto Mueller-Hinton agar plates containing the fluoroquinolone (e.g., ciprofloxacin or levofloxacin) at a concentration of half the baseline MIC.[10]
-
Serial Passage: After incubation, select colonies that have grown and subculture them onto a new series of plates with increasing concentrations of the antibiotic (e.g., 1x, 2x, 4x, 8x MIC). The number of passages depends on the growth rate of the isolate.[10]
-
Confirmation of Resistance: Once growth is achieved at a clinically significant resistance breakpoint, confirm the new, higher MIC of the mutant strain using Protocol 1.
-
Cross-Resistance Assessment: Test the resistant mutant against other fluoroquinolones to determine their MICs and quantify the extent of cross-resistance.
Protocol 3: Molecular Characterization of Resistance Mutations
This protocol identifies the genetic basis of resistance.
-
DNA Extraction: Isolate genomic DNA from both the parental (susceptible) and the resistant mutant strains.
-
PCR Amplification: Amplify the QRDRs of the target genes (gyrA, gyrB, parC, parE) using specific primers.[8]
-
DNA Sequencing: Sequence the PCR amplicons using Sanger or next-generation sequencing methods.
-
Sequence Analysis: Compare the DNA sequences of the resistant mutants to the parental strain to identify nucleotide substitutions that result in amino acid changes in the target proteins.[6]
Visualizations of Mechanisms and Workflows
Diagram 1: Fluoroquinolone Action and Resistance Pathways
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. onehealthtrust.org [onehealthtrust.org]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Factors Influencing Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 11. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Levofloxacin and Beta-Lactam Antibiotics for Researchers and Drug Development Professionals
In the landscape of antibacterial therapeutics, fluoroquinolones and beta-lactams represent two of the most critical classes of antibiotics. This guide provides an objective, data-driven comparison of Levofloxacin, a third-generation fluoroquinolone, and the broad class of beta-lactam antibiotics. We will delve into their mechanisms of action, clinical efficacy across various infections, safety profiles, and resistance mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Levofloxacin and beta-lactam antibiotics lies in their cellular targets. Levofloxacin acts on bacterial DNA replication, while beta-lactams disrupt the synthesis of the bacterial cell wall.
Levofloxacin: As a fluoroquinolone, Levofloxacin is a bactericidal agent that functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving the torsional strain that occurs during DNA replication and transcription.[1][3] Levofloxacin's inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, thereby promoting DNA strand breakage.[4]
-
Topoisomerase IV: This enzyme is vital for separating newly replicated daughter DNA strands following replication.[2][3] By inhibiting topoisomerase IV, Levofloxacin prevents the decatenation of interlinked chromosomes, which halts cell division and leads to bacterial cell death.[3]
Beta-Lactam Antibiotics: This class, which includes penicillins, cephalosporins, carbapenems, and monobactams, is also bactericidal.[5] Their mechanism revolves around the inhibition of peptidoglycan synthesis, an indispensable component of the bacterial cell wall, particularly in Gram-positive bacteria.[5][6]
-
The beta-lactam ring structure mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[7][8]
-
By binding to the active site of these PBPs, beta-lactams inhibit the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[5][6][7]
-
This disruption of cell wall integrity leads to osmotic instability and, ultimately, cell lysis and death.[7][9]
Comparative Clinical Efficacy: A Data-Driven Overview
The choice between Levofloxacin and a beta-lactam often depends on the site of infection, local resistance patterns, and the specific pathogen involved. Below is a summary of clinical trial data for common infections.
Community-Acquired Pneumonia (CAP)
Levofloxacin, often termed a "respiratory quinolone," has enhanced activity against Streptococcus pneumoniae, a common CAP pathogen.[2] Clinical guidelines often recommend either respiratory fluoroquinolone monotherapy or a beta-lactam plus a macrolide for hospitalized adults with mild-to-moderate CAP.[10]
| Outcome Metric | Levofloxacin/Respiratory Fluoroquinolone Monotherapy | Beta-Lactam + Macrolide Combination | Odds Ratio (OR) / Risk Ratio (RR) [95% CI] | Source |
| Clinical Cure Rate | 86.5% | 81.5% | OR 1.47 [1.17-1.83] | [10] |
| Microbiological Eradication | 86.0% | 81.0% | OR 1.51 [1.00-2.26] | [10] |
| All-Cause Mortality | 7.2% | 7.7% | OR 0.88 [0.67-1.17] | [10] |
| Length of Stay (Median) | 5.0 days | 6.0 days | P = 0.01 | [11] |
| Severe CAP (PSI Class V) 14-Day Mortality | 26.8% | 8.2% | P = 0.02 | [11][12] |
Note: Data is derived from meta-analyses and retrospective studies. Individual trial results may vary.
A meta-analysis of 18 randomized controlled trials (RCTs) involving 4,140 participants found that respiratory fluoroquinolone monotherapy resulted in a significantly higher clinical cure rate and microbiological eradication rate compared to beta-lactam plus macrolide combination therapy for hospitalized CAP patients.[10] However, there was no significant difference in all-cause mortality.[10] Conversely, a retrospective study of VA patients with severe CAP (PSI Class V) found significantly lower 14-day mortality in the group receiving a beta-lactam plus a macrolide.[11][12]
Urinary Tract Infections (UTIs)
The choice of antibiotic for UTIs is heavily influenced by rising resistance rates, particularly of E. coli to fluoroquinolones.
| Outcome Metric | Levofloxacin/Fluoroquinolones | Beta-Lactams (e.g., Ceftazidime, Cefepime) | Odds Ratio (OR) [95% CI] | Source |
| Empiric Treatment Failure (Diabetic Patients) | Higher | Lower (aOR 0.32 [0.17-0.60]) | [13][14] | |
| E. coli Resistance Rate (Taiwan, 2016-2018) | 28.5% - 34.2% | Ceftazidime: 21.8%, Cefepime: 11.4% | N/A | [13][14] |
A retrospective cohort study of diabetic patients hospitalized for UTIs found that empirical treatment with beta-lactams was associated with significantly less treatment failure compared to fluoroquinolones, a finding attributed to higher local resistance rates for Levofloxacin.[13][14] Current guidelines from the European Association of Urology do not recommend fluoroquinolones for uncomplicated cystitis due to resistance concerns.[15]
In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency against a specific organism. Below is a comparison of MIC ranges for Levofloxacin and various beta-lactams against Streptococcus pneumoniae, including penicillin-resistant strains.
| Antibiotic | MIC Range (mg/L) vs. S. pneumoniae | % Susceptible (Penicillin-Intermediate Strains) | % Susceptible (Penicillin-Resistant Strains) | Source |
| Levofloxacin | 0.5 | 99% | 100% | [16][17] |
| Amoxicillin | <0.03 - 2 | ~85% (overall for beta-lactams) | N/A | [16][18] |
| Cefepime | <0.03 - 2 | ~85% (overall for beta-lactams) | N/A | [16][18] |
| Cefuroxime | <0.03 - 2 | ~85% (overall for beta-lactams) | N/A | [16][18] |
| Ceftriaxone | N/A | 93% | 25% | [17] |
Data compiled from multiple in-vitro studies. MIC values can vary based on testing methodology and geographical location of isolates.
Studies consistently demonstrate that Levofloxacin maintains high activity against both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae.[17] In contrast, the activity of many beta-lactam antibiotics diminishes as penicillin resistance increases.[17][19] One study found that while all tested S. pneumoniae isolates were susceptible to Levofloxacin, only about 85% were susceptible to amoxicillin and other tested beta-lactams.[16][18]
Safety and Adverse Effects Profile
Both antibiotic classes have distinct safety profiles and potential adverse events that must be considered.
| Adverse Effect Category | Levofloxacin (Fluoroquinolones) | Beta-Lactams |
| Common | Nausea, headache, diarrhea, insomnia, constipation, dizziness.[20] | Hypersensitivity reactions (rash), diarrhea, nausea. |
| Serious (FDA Boxed Warnings for Fluoroquinolones) | Tendinitis and tendon rupture (risk increases with age >60, corticosteroid use, and organ transplant history), peripheral neuropathy, central nervous system effects (seizures, psychosis).[4][21] | Severe hypersensitivity (anaphylaxis), Clostridioides difficile-associated diarrhea.[8] |
| Other Notable Effects | QT prolongation, hepatotoxicity, pseudomembranous colitis.[4] | Potential for cross-reactivity in patients with penicillin allergies. |
Fluoroquinolones, including Levofloxacin, carry FDA-issued "black box" warnings for serious and potentially irreversible adverse reactions involving tendons, muscles, joints, nerves, and the central nervous system.[21] Beta-lactams are generally well-tolerated, with hypersensitivity being the most common concern.
Mechanisms of Resistance
Bacterial resistance is a growing threat that affects both classes through different mechanisms.
Levofloxacin Resistance:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug.[1]
-
Efflux Pumps: Bacteria can actively transport Levofloxacin out of the cell, preventing it from reaching its target concentration.[1]
-
Plasmid-Mediated Resistance: The transfer of resistance genes between bacteria can confer protection.[3]
Beta-Lactam Resistance:
-
Enzymatic Degradation: The most significant mechanism is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[5][7][22] There are thousands of different beta-lactamases.[22]
-
Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the drug's binding affinity, rendering it less effective. This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can restrict the entry of beta-lactam antibiotics.[23]
Experimental Protocols
Protocol: Randomized Controlled Trial for Community-Acquired Pneumonia
This protocol is a synthesized example based on methodologies from multiple clinical trials comparing Levofloxacin and beta-lactam-based therapies for CAP.[11][24]
-
Patient Population: Hospitalized, immunocompetent adult patients with a clinical and radiological diagnosis of mild-to-moderate community-acquired pneumonia.[11][24]
-
Inclusion/Exclusion Criteria: Patients are screened based on predefined criteria, including the presence of a new infiltrate on chest radiograph and clinical signs like fever, cough, and leukocytosis. Exclusion criteria often include severe CAP requiring ICU admission, known hypersensitivity, pregnancy, and recent use of other antibiotics.[11]
-
Randomization: Eligible patients are randomly assigned to one of two treatment arms.
-
Treatment and Assessment: Treatment continues for a predefined duration (e.g., 5-7 days). Patients are monitored daily for clinical signs, symptoms, and vital signs.[24]
-
Outcome Measures:
-
Primary Outcome: Clinical success, defined as the resolution of acute signs and symptoms of pneumonia at a test-of-cure visit (typically 7-14 days after the end of therapy).[25]
-
Secondary Outcomes: Microbiological eradication (for patients with a pre-treatment pathogen), all-cause mortality, length of hospital stay, and incidence of treatment-emergent adverse events.[10]
-
-
Statistical Analysis: Outcomes between the two groups are compared using appropriate statistical tests (e.g., chi-squared test for cure rates, t-test for length of stay).
Protocol: In Vitro Susceptibility Testing (Agar Dilution)
This protocol is based on the standard methodology recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[16][17]
-
Media Preparation: Mueller-Hinton agar is prepared and supplemented with 5% defibrinated sheep blood for fastidious organisms like S. pneumoniae.
-
Antibiotic Dilution Series: A series of agar plates is prepared, each containing a specific, twofold-increasing concentration of the antibiotic to be tested (e.g., Levofloxacin, Amoxicillin). A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized concentration of colony-forming units (CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: A multipoint replicator is used to spot the standardized bacterial inocula onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., 5% CO2 for S. pneumoniae) and temperature (35°C) for 20-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism on the agar.
Conclusion
Levofloxacin and beta-lactam antibiotics remain cornerstones of antibacterial therapy, each with distinct advantages and disadvantages. Levofloxacin offers a broad spectrum of activity, including excellent coverage of atypical pathogens and penicillin-resistant S. pneumoniae, with the convenience of once-daily oral and IV formulations.[1][2][4] This is often reflected in shorter hospital stays in some clinical scenarios.[11][24] However, its utility is increasingly challenged by rising resistance rates and a significant profile of serious, potentially irreversible side effects.[13][21]
Beta-lactams, as a class, are generally well-tolerated and remain highly effective for a wide range of infections. Their efficacy against resistant pathogens, particularly Gram-negatives, has been enhanced through combination with beta-lactamase inhibitors.[23] In certain severe infections like CAP, combination therapy with a beta-lactam and a macrolide may offer a survival advantage over fluoroquinolone monotherapy.[11][12]
For drug development professionals and researchers, the decision between these classes requires a careful evaluation of clinical efficacy data, local antibiograms, patient-specific factors, and safety profiles. The ongoing evolution of bacterial resistance necessitates continued surveillance and the development of novel agents that can overcome these challenges.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 4. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Respiratory fluoroquinolone monotherapy vs. β-lactam plus macrolide combination therapy for hospitalized adults with community-acquired pneumonia: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of β-Lactam and Macrolide Combination Therapy versus Fluoroquinolone Monotherapy in Hospitalized Veterans Affairs Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical effectiveness of beta-lactams versus fluoroquinolones as empirical therapy in patients with diabetes mellitus hospitalized for urinary tract infections: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical effectiveness of beta-lactams versus fluoroquinolones as empirical therapy in patients with diabetes mellitus hospitalized for urinary tract infections: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoroquinolones for the Treatment of Urinary Tract Infection: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-vitro activity of levofloxacin against Streptococcus pneumoniae with various levels of penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cris.tau.ac.il [cris.tau.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. drugs.com [drugs.com]
- 21. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 22. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 23. Choosing Among Antibiotics Within a Class: Beta-lactams and Beta-lactamase Inhibitors, Macrolides, Aminoglycosides, and Fluoroquinolones | 2023 Nelson’s Pediatric Antimicrobial Therapy | AAP Books | American Academy of Pediatrics [publications.aap.org]
- 24. Levofloxacin versus ceftriaxone and azithromycin for treating community-acquired pneumonia: a randomized clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ir.library.louisville.edu [ir.library.louisville.edu]
Benchmarking the performance of Leualacin (Levofloxacin) derivatives against parent compound
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of various Leualacin (levofloxacin) derivatives against the parent compound. The analysis focuses on antibacterial and cytotoxic activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and mechanistic pathway diagrams are included to facilitate a deeper understanding and aid in future research and development.
Antibacterial Activity
The antibacterial efficacy of levofloxacin and its derivatives is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
Data Summary: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro antibacterial activity of various levofloxacin derivatives compared to the parent compound against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of N-Substituted Thienylethyl Levofloxacin Derivatives
| Compound | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | B. subtilis ATCC 6633 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | K. pneumoniae ATCC 10031 |
| Levofloxacin | 0.25 | 0.5 | 0.25 | 0.12 | 1 | 0.25 |
| Derivative 6a | 0.19 | 0.39 | 0.19 | 3.12 | 6.25 | 3.12 |
| Derivative 6b | 0.78 | 1.56 | 0.39 | 1.56 | 6.25 | 6.25 |
| Derivative 6e | 0.04 | 0.09 | 0.04 | 6.25 | 25 | 12.5 |
| Derivative 6h | 0.04 | 0.09 | 0.04 | 12.5 | 50 | 25 |
| Derivative 6i | 0.09 | 0.19 | 0.09 | 25 | 100 | 50 |
| N-desmethyl levofloxacin | 1 | 2 | 1 | 4 | 16 | 8 |
MIC values are presented in µg/mL. Data sourced from a study on novel levofloxacin derivatives.[1][2] Highlighted values indicate superior activity compared to Levofloxacin.
Table 2: Antibacterial Activity of Levofloxacin-Peptide Conjugates
| Compound | MRSA | Klebsiella pneumoniae |
| Levofloxacin | 2 | 4 |
| Levofloxacin-Q (inactive derivative) | >128 | >128 |
| [R4W4K]-Levofloxacin Conjugate | 32 | 128 |
| [R4W4K]-Levofloxacin-Q Conjugate | 8 | 32 |
MIC values are presented in µg/mL. Data sourced from a study on levofloxacin-peptide conjugates.[3]
Cytotoxic Activity
Recent research has explored the repositioning of levofloxacin derivatives as potential anticancer agents. Their cytotoxic activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Data Summary: Half-Maximal Inhibitory Concentrations (IC50)
The following table presents the cytotoxic activity of newly synthesized levofloxacin derivatives against various human cancer cell lines.
Table 3: Cytotoxic Activity of Levofloxacin Derivatives Against Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | Hep3B (Liver Cancer) | L-SR (Leukemia) |
| Levofloxacin | >100 | >100 | >100 |
| Etoposide (Reference) | 4.52 | 6.23 | 3.14 |
| Derivative 3c | 1.40 | 0.43 | 9.81 |
| Derivative 4b | 12.30 | 2.15 | 15.40 |
| Derivative 5 | 1.40 | 3.77 | 0.96 |
| Derivative 7 | 25.60 | 4.12 | 21.30 |
| Derivative 8 | 31.20 | 5.67 | 18.90 |
| Derivative 13a | 15.80 | 8.79 | 3.12 |
| Derivative 13c | 22.40 | 6.45 | 11.70 |
IC50 values are presented in µM. Data sourced from a study on levofloxacin derivatives as potential anticancer agents.[4][5] Highlighted values indicate the most potent activity for each cell line.
Experimental Protocols
Antibacterial Susceptibility Testing: Agar Dilution Method
The Minimum Inhibitory Concentrations (MICs) of the synthesized derivatives and the parent compound were determined using the conventional agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then made to achieve the desired final concentrations.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C. The antimicrobial solutions are added to the agar to achieve the final target concentrations and poured into sterile petri dishes. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial strains are cultured overnight and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay: MTT Assay
The cytotoxic effects of the levofloxacin derivatives on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
Levofloxacin and its derivatives exert their biological effects by targeting topoisomerase enzymes, which are crucial for DNA replication, transcription, and repair.
Antibacterial Mechanism
In bacteria, levofloxacin primarily inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[6][7][8]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating the newly replicated circular chromosomes, allowing for their segregation into daughter cells.
The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.
Anticancer Mechanism
Certain levofloxacin derivatives have been shown to exhibit anticancer activity by targeting human topoisomerase II beta (Topo IIβ), an enzyme involved in managing DNA topology during replication and transcription in cancer cells. Inhibition of Topo IIβ leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and the induction of apoptosis (programmed cell death).
Experimental Workflow
The general workflow for the synthesis and evaluation of novel levofloxacin derivatives is outlined below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of published Leualacin (Levofloxacin) bioactivity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published bioactivity data for Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The information presented is intended to assist researchers in verifying and comparing the performance of this compound against various alternatives. All data is sourced from publicly available scientific literature, and detailed experimental methodologies are provided for key assays.
Comparative Bioactivity of Levofloxacin
Levofloxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] This dual inhibition disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Levofloxacin against various bacterial isolates as reported in published studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Table 1: Levofloxacin MIC Values for various bacterial strains
| Bacterial Strain | Number of Strains (n) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Gram-Negative Bacteria | ||||
| Enterobacteriaceae (nalidixic acid-susceptible) | 668 | - | 0.06 | 0.12 |
| Pseudomonas aeruginosa | 104 | 0.12 - 128 | - | - |
| Acinetobacter baumannii (nalidixic acid-susceptible) | 12 | 0.06 - 0.25 | - | - |
| Acinetobacter baumannii (nalidixic acid-resistant) | 80 | 1 - 32 | - | - |
| Haemophilus influenzae | 70 | 0.016 - 0.03 | - | - |
| Haemophilus parainfluenzae | 47 | 0.03 - 0.12 | - | - |
| Moraxella catarrhalis | 64 | 0.03 - 0.12 | - | - |
| Gram-Positive Bacteria | ||||
| Staphylococci (methicillin-susceptible) | 107 | 0.03 - 0.5 | - | - |
| Staphylococci (methicillin-resistant) | - | 2 - 32 | - | - |
| Streptococci | 192 | 0.5 - 2 | - | - |
| Pneumococci (including penicillin-non-susceptible) | 129 | 0.5 - 2 | - | - |
| Enterococci | 105 | 1 - 32 | - | - |
| Anaerobic Bacteria | ||||
| Clostridium perfringens | 23 | 0.25 - 1 | - | - |
| Bacteroides fragilis | 60 | 0.5 - 4 | - | - |
Data sourced from a multicentre study determining MICs by agar dilution.[4]
Table 2: Quality Control Ranges for Levofloxacin Susceptibility Testing
| Quality Control Strain | Zone Diameter (mm) | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 29 - 37 | 0.008 - 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 19 - 26 | 0.5 - 2.0 |
| Staphylococcus aureus ATCC 25923 | 24 - 31 | - |
| Staphylococcus aureus ATCC 29213 | - | 0.06 - 0.25 |
| Enterococcus faecalis ATCC 29212 | - | 0.25 - 2.0 |
Proposed quality control limits for susceptibility tests.[5]
Cytotoxicity Data
While highly effective against bacteria, the cytotoxic effects of Levofloxacin on eukaryotic cells have also been investigated.
Table 3: Levofloxacin Cytotoxicity and Apoptosis Induction
| Cell Type | Assay | Concentration | Effect |
| Human Corneal and Conjunctival Epithelial Cells | MTT Cytotoxicity Assay | Not specified | ~40% toxicity (non-preserved) |
| Human Corneal and Conjunctival Epithelial Cells | Apoptosis Assay | Not specified | ~12% apoptosis (non-preserved) |
| Rat Annulus Fibrosus Cells | MTS Assay | 10 - 80 µg/mL | Dose-dependent decrease in cell viability (95.8% to 83.2%)[6] |
| Rat Annulus Fibrosus Cells | Annexin V-FITC/PI Staining | 30, 60, 90 µg/mL | Dose-dependent increase in apoptosis (6.38%, 9.20%, 13.06%)[6] |
| Rat Bone Marrow Mesenchymal Stem Cells | MTT Assay | 14 - 224 µM | Dose-dependent reduction in cell viability (95.17% to 80.83%)[7] |
Cytotoxicity data is context-dependent and varies with cell type and experimental conditions.[8]
Experimental Protocols
Standardized methods are crucial for the reproducible assessment of antimicrobial bioactivity. The most common protocols are detailed below.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Dilution Method [3] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium. The dilutions are then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.[3] This can be performed in test tubes (macrodilution) or 96-well microtiter plates (microdilution).[3]
2. Agar Dilution Method [4] In this method, the antimicrobial agent is incorporated into agar medium at various concentrations. The surface of the agar is then inoculated with the test microorganisms. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of colonies on the agar surface.[9]
3. Disk Diffusion Method [5][9] A filter paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is correlated with the MIC.[5][9]
Cytotoxicity Assays
1. MTT Assay [8] This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2. MTS Assay [6] Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is bioreduced by viable cells into a colored formazan product. This assay is generally considered to have higher sensitivity and a simpler workflow than the MTT assay.
3. Annexin V-FITC/PI Staining Assay [6] This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Visualized Signaling Pathway and Workflows
Mechanism of Action of Levofloxacin
The following diagram illustrates the molecular mechanism by which Levofloxacin exerts its bactericidal effects.
Caption: Levofloxacin's mechanism of action.
General Workflow for MIC Determination (Broth Microdilution)
This diagram outlines the typical experimental workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent using the broth microdilution method.
Caption: Broth microdilution MIC workflow.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic Effects of Levofloxacin on Rat Annulus Fibrosus Cells: An In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leualacin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Leualacin, a potent fluoroquinolone antibiotic chemically known as Levofloxacin, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Unused or waste this compound, particularly in its concentrated form, should be managed as hazardous chemical waste. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal in a laboratory setting.
This compound (Levofloxacin) Data Sheet
For safe handling and disposal, it is essential to be aware of the physical, chemical, and toxicological properties of this compound. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Chemical Identity | ||
| IUPAC Name | (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid | [3] |
| Synonyms | This compound, Levofloxacin, L-Ofloxacin, (-)-Ofloxacin | [4] |
| CAS Number | 100986-85-4 | [4][5] |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | [3][6] |
| Molecular Weight | 361.37 g/mol (anhydrous), 370.38 g/mol (hemihydrate) | [3][7] |
| Physical Properties | ||
| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder | [3][7][8] |
| Melting Point | 218 - 227 °C / 424.4 - 440.6 °F | [5] |
| Boiling Point | 572 °C / 1061.6 °F | [5] |
| Solubility | Approx. 100 mg/mL at pH 0.6-5.8 | [8] |
| Flash Point | > 110 °C / > 230 °F | [5] |
| Stability & Reactivity | ||
| Chemical Stability | Stable under normal conditions. Decomposes in daylight. | [1][6][9] |
| Incompatible Materials | Strong oxidizing agents | [10] |
| Hazardous Decomposition | Emits toxic fumes of nitrogen oxides and hydrogen fluoride when heated to decomposition. | [5] |
| Toxicological Data | ||
| Acute Oral Toxicity (LD₅₀, rat) | 1478 mg/kg | [11] |
| Acute Oral Toxicity (LD₅₀, mouse) | 1803 mg/kg | [11] |
| Ecotoxicity Data | ||
| Toxicity to Algae (EC₅₀, M. aeruginosa) | 7.9 µg/L | [12] |
| Predicted No Effect Concentration (PNEC) | Lowest HC5: 6.52 µg L−1 | [13] |
Disposal Protocol: Managing this compound Waste
There are no standard laboratory protocols for the chemical inactivation or neutralization of this compound. Therefore, all this compound waste must be handled as hazardous chemical waste. The following step-by-step procedure outlines the proper disposal process.
Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated, leak-proof, and clearly labeled hazardous waste container (compatible with the waste type, e.g., polyethylene for aqueous solutions).
-
Hazardous waste labels.
-
Waste manifest or logbook as required by your institution.
Procedure:
-
Risk Assessment and PPE:
-
Before handling this compound waste, conduct a risk assessment.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless permitted by your institution's hazardous waste management plan.
-
Segregate waste into solid, liquid, and contaminated sharps.
-
-
Disposal of Solid this compound Waste (unused powder, contaminated items):
-
Collect expired or unused solid this compound in its original container or a securely sealed, compatible container.
-
Place items contaminated with this compound (e.g., weighing boats, contaminated gloves, bench paper) into a designated, sealed plastic bag or container.
-
Label the container clearly as "Hazardous Waste" and specify "this compound" as the content.
-
-
Disposal of Liquid this compound Waste (stock solutions, cell culture media):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.[14]
-
Do not dispose of this compound solutions down the drain.[5]
-
Securely cap the container when not in use to prevent spills and evaporation.
-
Label the container as "Hazardous Waste" and list all chemical components, including "this compound" and its approximate concentration.
-
-
Disposal of Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, serological pipettes) contaminated with this compound in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Labeling and Storage:
-
Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components.
-
Store the sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible chemicals.
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's specific procedures for arranging the pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Complete all necessary paperwork, such as a waste manifest, accurately.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed requirements.
References
- 1. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. lupin.com [lupin.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Essential Safety and Handling Guide for Levofloxacin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Levofloxacin, a fluoroquinolone antibiotic. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling Levofloxacin, particularly in its solid or powdered form, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing or dust generation.[1] | Protects against accidental eye contact with Levofloxacin powder or solutions, which could cause irritation. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile).[1][2] | Prevents skin contact, which may cause allergic reactions in sensitized individuals.[3] |
| Respiratory Protection | A NIOSH-approved particulate respirator is necessary if ventilation is inadequate or if dust is likely to be generated.[2] | Minimizes the risk of inhaling Levofloxacin particles, which can cause respiratory sensitization.[3] |
| Skin and Body Protection | A lab coat or apron should be worn.[2] In situations with a higher risk of exposure, a full protective suit may be necessary. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of Levofloxacin and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn.
-
Ventilation : Handle Levofloxacin in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]
-
Weighing and Transfer : When weighing or transferring the powdered form, take care to avoid creating dust.
-
Solution Preparation : When preparing solutions, add Levofloxacin to the solvent slowly to prevent splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[3]
Storage Procedures:
-
Store Levofloxacin in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The oral solution should be stored at room temperature and protected from moisture and heat.[4]
Disposal Plan
All waste containing Levofloxacin must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect solid Levofloxacin waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing Levofloxacin in a sealed, labeled container. Do not pour Levofloxacin solutions down the drain.[3]
-
Decontamination : Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for Levofloxacin.
| Property | Value |
| Molecular Formula | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 361.37 g/mol |
| Melting Point | 218 - 227 °C / 424.4 - 440.6 °F[5] |
| Boiling Point | 572 °C / 1061.6 °F[5] |
| Flash Point | > 110 °C / > 230 °F[5] |
| Solubility | Approximately 100 mg/mL at pH 0.6 to 5.8. |
Mechanism of Action
Levofloxacin functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3] This inhibition blocks DNA replication and transcription, leading to bacterial cell death.[2] The following diagram illustrates this mechanism.
References
- 1. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
